4-Chloropentanoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloropentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBIDLRKPXILPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504127 | |
| Record name | 4-Chloropentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63480-12-6 | |
| Record name | 4-Chloropentanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropentanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloropentanoyl Chloride: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropentanoyl chloride, a bifunctional acyl chloride, serves as a valuable reagent in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules. Its dual reactivity, stemming from the presence of both an acyl chloride and an alkyl chloride moiety, allows for a range of synthetic transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and insights into its applications in drug discovery and development.
Chemical Identity and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by the presence of a five-carbon chain with a chlorine atom at the 4-position and an acyl chloride functional group at the 1-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈Cl₂O | [1][2] |
| Molecular Weight | 155.02 g/mol | [1][2] |
| CAS Number | 63480-12-6 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | Predicted: 186.7 ± 13.0 °C | [3] |
| Density | Predicted: 1.180 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether) | [1] |
| Reactivity with Water | Reacts vigorously | [1] |
Synonyms: 4-Chlorovaleryl chloride, Pentanoyl chloride, 4-chloro-[1][2]
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Predictions available |
| ¹³C NMR | Predictions available |
| Mass Spectrometry | Predicted m/z values for various adducts available[5] |
Note: For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data.
Chemical Reactivity and Handling
This compound is a reactive compound due to the electrophilic nature of the acyl chloride group.[1] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Reactivity
-
Reaction with Water: It reacts vigorously with water to produce 4-chloropentanoic acid and hydrochloric acid.[1] This reaction is highly exothermic.
-
Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), it reacts with alcohols to form the corresponding esters.
-
Reaction with Amines: It reacts readily with primary and secondary amines to form amides. Typically, two equivalents of the amine are used, with one equivalent acting as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used in the presence of an external base.
Handling and Storage
Due to its reactivity with moisture, this compound should be handled under anhydrous conditions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Store in a cool, dry place away from moisture and incompatible materials such as water, alcohols, and strong bases.[1]
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. These should be adapted and optimized for specific substrates and scales.
Synthesis of this compound
A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 4-chloropentanoic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).
-
Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Synthesis of an Amide
Caption: Workflow for the synthesis of an N-substituted amide.
Methodology:
-
Dissolve the primary or secondary amine (2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Synthesis of an Ester
dot
Caption: General scheme for ester synthesis.
Experimental Workflow:
dot
Caption: Workflow for the synthesis of an ester.
Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled alcohol solution with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Wash the reaction mixture sequentially with dilute aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography.
Applications in Drug Development
The bifunctional nature of this compound makes it a useful building block in the synthesis of various pharmaceutical agents. The acyl chloride allows for the formation of amide or ester linkages, while the alkyl chloride provides a handle for subsequent nucleophilic substitution or other transformations.
While specific examples detailing the use of this compound are not abundant in readily accessible literature, its homolog, 5-chlorovaleryl chloride, has been utilized in the synthesis of Tachykinin Antagonists. T[3]his suggests that this compound could similarly be employed in the synthesis of analogous compounds where a four-carbon spacer with a reactive handle is desired. Its application can be envisioned in the preparation of long-lasting dipeptidyl peptidase IV inhibitors.
[3]### 6. Safety Information
This compound is a hazardous chemical that requires careful handling.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |
Data sourced from PubChem.
[2]Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a versatile reagent with significant potential in organic synthesis, particularly for the construction of molecules relevant to drug discovery. Its well-defined reactivity allows for predictable transformations, and its bifunctional nature provides opportunities for diverse synthetic strategies. While a lack of readily available experimental data necessitates careful characterization in the laboratory, the general principles of acyl chloride chemistry provide a solid foundation for its use. By following appropriate safety protocols and employing the methodologies outlined in this guide, researchers can effectively utilize this compound in their synthetic endeavors.
References
- 1. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 4-CHLORO-PENTANOYL CHLORIDE | 63480-12-6 [chemicalbook.com]
- 4. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butanoyl chloride, 4-chloro- [webbook.nist.gov]
An In-depth Technical Guide to 4-Chloropentanoyl Chloride (CAS: 63480-12-6) for Researchers and Drug Development Professionals
Introduction
4-Chloropentanoyl chloride, with the CAS number 63480-12-6, is a reactive acyl chloride that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive acyl chloride and an alkyl chloride, makes it a versatile building block for the introduction of a five-carbon chain with a chloro substituent at the 4-position. This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a particular focus on its relevance to pharmaceutical development.
Physicochemical and Safety Data
This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is soluble in common organic solvents like dichloromethane and ether but reacts vigorously with water.[2] Due to its reactivity, it is a potent electrophile.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 63480-12-6 | [1] |
| Molecular Formula | C₅H₈Cl₂O | [1] |
| Molecular Weight | 155.02 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Synonyms | 4-Chlorovaleryl chloride, Pentanoyl chloride, 4-chloro- | [1] |
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |
Data sourced from PubChem.[1]
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of 4-chloropentanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis from 4-Chloropentanoic Acid
Objective: To synthesize this compound from 4-chloropentanoic acid using thionyl chloride.
Materials:
-
4-chloropentanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloropentanoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Caption: Synthesis of this compound.
Key Reactions and Applications in Pharmaceutical Synthesis
The reactivity of the acyl chloride group makes this compound a key reagent for acylation reactions, particularly in the formation of amides and esters. This functionality is widely exploited in the synthesis of pharmaceutical compounds. A notable example is the use of the structurally similar 5-chloropentanoyl chloride as a crucial intermediate in the synthesis of the anticoagulant drug Apixaban .[2][3][4][5][6] The following protocol illustrates a representative reaction of an acyl chloride with an aniline derivative, a common step in the synthesis of many active pharmaceutical ingredients (APIs).
Experimental Protocol: Amide Formation with an Aniline Derivative
Objective: To synthesize a 4-chloro-N-arylpentanamide via acylation of an aniline.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-morpholinoaniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline and a slight excess (1.1-1.2 equivalents) of the non-nucleophilic base in an anhydrous aprotic solvent.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Dissolve this compound (1.0 equivalent) in the same anhydrous solvent in a separate flask.
-
Transfer the this compound solution to a dropping funnel and add it dropwise to the cooled aniline solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid (e.g., 1 M HCl) to remove the excess base and aniline, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The product can be further purified by recrystallization or column chromatography.
Caption: General workflow for amide formation.
Logical Workflow in Drug Development
The use of this compound as a building block in drug discovery and development typically follows a logical workflow. This involves the initial synthesis of the acyl chloride, its reaction with a nucleophile to form a more complex intermediate, and subsequent chemical transformations to arrive at the final drug candidate.
Caption: Logical workflow in drug development.
This compound is a highly useful and reactive chemical intermediate. Its ability to participate in acylation reactions makes it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in the creation of novel and complex molecules with potential therapeutic applications. The synthetic protocols and workflows provided in this guide serve as a practical resource for researchers in the pharmaceutical sciences.
References
- 1. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103159670A - Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
4-Chloropentanoyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chloropentanoyl chloride, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, safety and handling protocols, and its role in synthetic applications, particularly in the development of pharmacologically active compounds.
Core Properties and Data
This compound, with the CAS number 63480-12-6, is a reactive acyl chloride that serves as a versatile building block in various chemical syntheses.[1] Its utility is primarily derived from the two reactive centers: the acyl chloride and the alkyl chloride moieties.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 155.02 g/mol | [2][3][4][5] |
| Molecular Formula | C₅H₈Cl₂O | [1][2][3][4][5] |
| CAS Number | 63480-12-6 | [1][2][5] |
| Appearance | Colorless to pale yellow/pale pink liquid | [1] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [6] |
| Boiling Point | 186.7 ± 13.0 °C (Predicted) | [6] |
| InChI Key | HCBIDLRKPXILPU-UHFFFAOYSA-N | [1][3][6] |
| Canonical SMILES | CC(CCC(=O)Cl)Cl | [2][3][6] |
Synthetic Applications
This compound is a valuable intermediate in the synthesis of more complex molecules. Notably, it has been utilized in the preparation of:
-
Tachykinin Antagonists: These compounds are of interest for their potential therapeutic applications.[7]
-
Aminobenzo[a]quinolizines: These structures are investigated as long-lasting dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the management of type 2 diabetes.[7]
The reactivity of the acyl chloride group makes it a potent electrophile, readily undergoing acylation reactions with a variety of nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively.[1]
Experimental Protocol: Amide Formation
The following is a representative experimental protocol for the acylation of an amine with this compound. This procedure should be performed by trained personnel in a controlled laboratory setting.
Objective: To synthesize an N-substituted 4-chloropentanamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction.
-
Addition of Acyl Chloride: Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution. The addition should be dropwise to maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (typically 1-4 hours, monitorable by TLC or LC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization to yield the desired N-substituted 4-chloropentanamide.
Safety and Handling
This compound is a hazardous substance and requires strict safety precautions.
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Harmful if Swallowed: Toxic upon ingestion.[3]
-
Respiratory Irritant: May cause irritation to the respiratory system.
-
Reactivity: Reacts vigorously with water, liberating toxic hydrogen chloride gas.[1]
Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Keep away from moisture and incompatible materials such as strong bases, alcohols, and metals.[8]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
Visualized Workflows and Relationships
To further clarify the experimental and logical processes, the following diagrams are provided.
References
- 1. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. 4-Chlorovaleroyl Chloride (this compound) [sincopharmachem.com]
- 6. Page loading... [guidechem.com]
- 7. 4-CHLORO-PENTANOYL CHLORIDE | 63480-12-6 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Chloropentanoyl Chloride: Structure, Synthesis, and Applications in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloropentanoyl chloride is a bifunctional organic compound featuring both a reactive acyl chloride and a secondary alkyl chloride. This dual reactivity makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and key applications of this compound, with a particular focus on its role in the development of therapeutic agents such as dipeptidyl peptidase-4 (DPP-4) inhibitors and tachykinin antagonists.
Chemical Structure and Physicochemical Properties
The unique structure of this compound allows for selective reactions at two distinct sites, making it a versatile intermediate in multi-step syntheses.
Structure:
Data Presentation: Key Properties and Identifiers
The following table summarizes the essential quantitative and identifying information for this compound.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 63480-12-6 | [1] |
| Molecular Formula | C₅H₈Cl₂O | [1] |
| Molecular Weight | 155.02 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Canonical SMILES | CC(CCC(=O)Cl)Cl | [3] |
| InChI Key | HCBIDLRKPXILPU-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 2.1 | [3] |
Spectroscopic Profile
While experimental spectroscopic data for this compound is not widely published, predicted data based on its structure provides valuable information for its characterization.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Key Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, with expected downfield shifts for protons adjacent to the chlorine atoms and the carbonyl group. |
| ¹³C NMR | A signal for the carbonyl carbon is predicted around 170-175 ppm. Other signals for the aliphatic carbons will be present, with those bonded to chlorine appearing further downfield. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1800 cm⁻¹. C-H stretching and bending, as well as C-Cl stretching vibrations, will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 154, with characteristic isotopic peaks at m/z 156 and 158 due to the two chlorine atoms. |
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid, 4-chloropentanoic acid, which is commercially available. The conversion is a standard procedure in organic synthesis.
Experimental Protocol: Preparation of this compound from 4-Chloropentanoic Acid
This protocol is a representative method and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
4-Chloropentanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-chloropentanoic acid (1.0 equivalent).
-
Add an anhydrous solvent to dissolve the carboxylic acid.
-
Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gases.
-
After the initial gas evolution subsides, gently heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, followed by vacuum distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.
Mandatory Visualization: Synthesis Pathway
Caption: Synthesis of this compound from 4-chloropentanoic acid.
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a key intermediate in the synthesis of various pharmaceutical agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral medications for the treatment of type 2 diabetes. While not a direct component of the final approved drugs, this compound and its derivatives can be used to construct the core scaffolds of novel DPP-4 inhibitors. The acyl chloride allows for the formation of amide bonds, a common feature in these inhibitors, while the alkyl chloride provides a site for further functionalization or cyclization to create constrained analogues that can enhance binding affinity and selectivity.
Tachykinin Antagonists
Tachykinin antagonists are being investigated for their potential in treating a range of conditions, including pain, inflammation, and mood disorders. This compound has been reported as an intermediate in the synthesis of aminobenzo[a]quinolizines, which act as long-lasting dipeptidyl peptidase IV inhibitors, and in the preparation of tachykinin antagonists.[4]
Mandatory Visualization: Experimental Workflow in Drug Synthesis
Caption: General experimental workflow for the use of this compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.
Conclusion
This compound is a highly useful and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity provides a strategic advantage in the construction of complex molecules, including promising drug candidates. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.
References
An In-depth Technical Guide to the Synthesis of 4-Chloropentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthetic routes for 4-chloropentanoyl chloride, a valuable chemical intermediate in organic and medicinal chemistry. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate its practical application in a laboratory setting.
Introduction
This compound (CAS No. 63480-12-6) is a reactive acyl chloride containing a five-carbon chain with a chlorine substituent at the fourth position.[1] Its bifunctional nature, possessing both an acyl chloride and an alkyl chloride moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals. The high reactivity of the acyl chloride group allows for facile nucleophilic acyl substitution reactions to form esters, amides, and ketones, while the chlorine atom at the 4-position can participate in various nucleophilic substitution or elimination reactions.
This document outlines the primary synthetic pathways to this compound, focusing on the conversion of 4-chloropentanoic acid using standard chlorinating agents. Additionally, it details the synthesis of the requisite precursor, 4-chloropentanoic acid, from commercially available starting materials.
Synthesis of this compound from 4-Chloropentanoic Acid
The most direct and common method for the preparation of this compound is the chlorination of 4-chloropentanoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[2]
A general representation of this reaction is depicted below:
Caption: Conversion of 4-chloropentanoic acid to this compound.
Experimental Protocol
The following protocol is a general procedure adapted from established methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[2]
Materials:
-
4-Chloropentanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent and for azeotropic removal of excess thionyl chloride)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (for HCl and SO₂ gases)
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 4-chloropentanoic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature with stirring. The reaction can also be performed in an inert solvent like anhydrous toluene.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation. To ensure complete removal, anhydrous toluene can be added and distilled off (azeotropic removal).
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₅H₈Cl₂O | [3] |
| Molecular Weight | 155.02 g/mol | [4] |
| Boiling Point | Estimated 38-39 °C at 0.15 mmHg (for 5-chlorovaleroyl chloride) | |
| Purity | Typically >95% after distillation | Commercially available data[1] |
| Yield | Typically high, often >90% | General observation for this type of reaction[2] |
Synthesis of the Precursor: 4-Chloropentanoic Acid
The synthesis of this compound is dependent on the availability of its precursor, 4-chloropentanoic acid. Two common routes to this carboxylic acid are detailed below.
Route 1: From γ-Valerolactone
A straightforward method for the synthesis of 4-chloropentanoic acid involves the ring-opening of γ-valerolactone with hydrochloric acid.
Caption: Synthesis of 4-chloropentanoic acid from γ-valerolactone.
3.1.1. Experimental Protocol
Materials:
-
γ-Valerolactone
-
Concentrated hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine γ-valerolactone and an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude 4-chloropentanoic acid can be purified by distillation under reduced pressure.
3.1.2. Quantitative Data
| Parameter | Value |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| Purity | Dependent on purification, typically >95% |
| Yield | Moderate to good, dependent on reaction conditions |
Route 2: Photochemical Chlorination of Valeric Acid
An alternative, though less common in a standard laboratory setting due to the specialized equipment required, is the photochemical chlorination of valeric acid. This free-radical chain reaction typically yields a mixture of chlorinated isomers, from which the 4-chloro derivative must be separated.
Caption: Synthesis of 4-chloropentanoic acid via photochemical chlorination.
3.2.1. Experimental Protocol
This reaction requires a photochemical reactor. The following is a generalized procedure.
Materials:
-
Valeric acid
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride - Caution: Highly Toxic )
-
Photochemical reactor with a UV lamp
-
Gas dispersion tube
-
Fractional distillation apparatus
Procedure:
-
In the photochemical reactor, dissolve valeric acid in a suitable inert solvent.
-
Irradiate the solution with UV light while bubbling chlorine gas through the mixture. The reaction temperature should be controlled.
-
Monitor the reaction progress by GC to determine the ratio of chlorinated isomers.
-
Upon completion, stop the chlorine flow and UV irradiation.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of chloropentanoic acid isomers must be separated, typically by fractional distillation under reduced pressure.
3.2.2. Quantitative Data
| Parameter | Value |
| Isomer Distribution | Varies with reaction conditions |
| Yield of 4-chloro isomer | Dependent on separation efficiency |
Spectroscopic Data
¹H NMR (Predicted):
-
A doublet for the methyl protons (CH₃) adjacent to the chlorine-bearing carbon.
-
A multiplet for the proton on the chlorine-bearing carbon (CHCl).
-
Multiplets for the two methylene groups (CH₂).
¹³C NMR (Predicted):
-
A signal for the carbonyl carbon (C=O) in the acyl chloride group.
-
A signal for the carbon bearing the chlorine atom (CHCl).
-
Signals for the two methylene carbons (CH₂).
-
A signal for the methyl carbon (CH₃).
IR Spectroscopy:
-
A strong characteristic absorption band for the C=O stretch of the acyl chloride, typically in the range of 1785-1815 cm⁻¹.
-
C-H stretching and bending vibrations.
-
C-Cl stretching vibrations.
Conclusion
The synthesis of this compound is most reliably achieved through the chlorination of 4-chloropentanoic acid using thionyl chloride. The precursor acid can be synthesized from readily available starting materials such as γ-valerolactone. This guide provides the necessary theoretical framework and practical protocols for the successful synthesis of this important chemical intermediate, empowering researchers and professionals in their drug development and organic synthesis endeavors. Careful attention to safety protocols is paramount when handling the corrosive and toxic reagents involved in these procedures.
References
In-Depth Technical Guide: 4-Chloropentanoyl Chloride
IUPAC Name: 4-Chloropentanoyl chloride CAS Number: 63480-12-6 Chemical Formula: C₅H₈Cl₂O Molecular Weight: 155.02 g/mol
Introduction
This compound is a bifunctional acyl chloride used as a chemical intermediate in organic synthesis. Its structure incorporates a reactive acyl chloride group and a secondary alkyl chloride, making it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two distinct reactive sites allows for sequential, selective reactions to construct varied molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development. One notable application is its use as an intermediate in the preparation of Tachykinin antagonists and in the synthesis of aminobenzo[a]quinolizines, which are known as long-lasting dipeptidyl peptidase IV (DPP-IV) inhibitors[1].
Physicochemical and Spectroscopic Data
While experimental data for some physical properties of this compound are not widely reported in publicly available literature, predicted values and known characteristics provide essential information for its handling and use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 63480-12-6 | [2][4] |
| Molecular Formula | C₅H₈Cl₂O | [4][5] |
| Molecular Weight | 155.02 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor | Pungent | [4] |
| Boiling Point | 186.7 ± 13.0 °C (Predicted) | |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether) | [4] |
| Reactivity | Reacts vigorously with water and other nucleophiles | [4] |
Spectroscopic Characterization:
Experimental spectroscopic data is crucial for compound verification. Below are the expected chemical shifts and absorption bands based on the structure of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Expected Peaks / Chemical Shifts (δ) | Assignment |
| ¹H NMR | ~ 4.1-4.3 ppm (m, 1H) | -CH(Cl)- |
| ~ 2.9-3.1 ppm (t, 2H) | -CH₂-C(=O)Cl | |
| ~ 2.0-2.2 ppm (m, 2H) | -CH₂-CH(Cl)- | |
| ~ 1.5-1.7 ppm (d, 3H) | -CH₃ | |
| ¹³C NMR | ~ 173-175 ppm | C=O (Acyl Chloride) |
| ~ 55-58 ppm | C-Cl (C4) | |
| ~ 45-48 ppm | C-C=O (C2) | |
| ~ 35-38 ppm | C3 | |
| ~ 25-28 ppm | C5 (Methyl) | |
| IR Spectroscopy | 1785-1815 cm⁻¹ (strong) | C=O stretch (Acyl Chloride) |
| 2850-3000 cm⁻¹ | C-H stretch (Aliphatic) | |
| 600-800 cm⁻¹ | C-Cl stretch |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 4-chloropentanoic acid, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Representative Protocol for Synthesis using Thionyl Chloride
This protocol is a representative procedure based on standard methods for converting carboxylic acids to acyl chlorides.[3]
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet (to scrub HCl and SO₂ byproducts), add 4-chloropentanoic acid (1.0 equiv).
-
Reagent Addition: Slowly add thionyl chloride (2.0 equiv) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Chemical Reactivity and Applications
The dual reactivity of this compound makes it a versatile synthetic intermediate. The acyl chloride is a highly electrophilic site, readily undergoing nucleophilic acyl substitution. The secondary chloride at the C4 position can participate in nucleophilic substitution (Sₙ2) reactions.
Key Reactions of this compound
Caption: Key reaction pathways for this compound.
Application in Drug Development: Synthesis of DPP-IV Inhibitor Precursors
This compound serves as a key building block for heterocyclic structures found in various pharmacologically active agents. For instance, its reaction with an aniline derivative can lead to an N-aryl-4-chloropentanamide intermediate. This intermediate can then undergo intramolecular cyclization to form a piperidinone (lactam) ring system, a core scaffold in certain DPP-IV inhibitors.
Representative Protocol for Amide Formation
This protocol describes a general method for the acylation of an amine with an acyl chloride.
-
Setup: Dissolve the amine (e.g., aniline, 1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equiv) in an inert anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂ or Argon) and cool the mixture in an ice bath (0 °C).
-
Reagent Addition: Add a solution of this compound (1.05 equiv) in the same solvent dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude amide product can be further purified by recrystallization or column chromatography.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It is harmful if swallowed and causes severe skin burns and eye damage[2].
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a suitable alcohol (e.g., isopropanol) under controlled conditions is a common method for neutralization before disposal.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | LGC Standards [lgcstandards.com]
An In-depth Technical Guide to the Physical Properties of 4-Chloropentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Chloropentanoyl chloride. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics of liquid organic compounds. Furthermore, a visualization of the general reactivity of this compound is provided to contextualize its chemical behavior.
Core Physical Properties
| Physical Property | Value | Source |
| Molecular Formula | C₅H₈Cl₂O | --INVALID-LINK--[1][2] |
| Molecular Weight | 155.02 g/mol | --INVALID-LINK--[1][2] |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[3] |
| Odor | Pungent | --INVALID-LINK--[3] |
| Boiling Point | N/A | --INVALID-LINK--[4] |
| Melting Point | N/A | --INVALID-LINK--[4] |
| Density | N/A | --INVALID-LINK--[4] |
| Refractive Index | N/A | |
| Solubility | Soluble in organic solvents such as dichloromethane and ether; reacts vigorously with water.[3] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the boiling point, density, and refractive index of liquid organic compounds like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and efficient method for its determination on a small scale is the capillary method.[6]
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into a fusion tube.[6]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[6]
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., paraffin oil or an aluminum block).[6]
-
Heating: The heating bath is heated gently and uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature at which a rapid and continuous stream of bubbles is observed is recorded as the initial temperature (t₁).
-
Cooling and Final Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the final temperature (t₂).
-
Boiling Point Calculation: The boiling point of the sample is the average of these two temperatures: (t₁ + t₂)/2.
Caption: Workflow for Boiling Point Determination.
Determination of Density (Pycnometer Method)
The density of a substance is its mass per unit volume.[7] A precise method for determining the density of a liquid is through the use of a pycnometer or a volumetric flask.[7]
Methodology:
-
Pycnometer Preparation: A clean and dry pycnometer (or volumetric flask) of a known volume is weighed accurately (m₁).
-
Sample Filling: The pycnometer is filled with the liquid sample up to the calibration mark, ensuring there are no air bubbles.
-
Weighing with Sample: The filled pycnometer is weighed again to determine the total mass (m₂).
-
Mass of Liquid Calculation: The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the total mass (m_liquid = m₂ - m₁).
-
Density Calculation: The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = m_liquid / V.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.[8] It is a characteristic physical property that can be determined using an Abbe refractometer.[9]
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.
-
Prism Cleaning: The surfaces of the prisms are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.[9]
-
Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.[9]
-
Prism Closure: The prisms are closed and locked.
-
Focusing and Adjustment: While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading the Refractive Index: The refractive index value is read directly from the instrument's scale.
-
Temperature Correction: The refractive index is dependent on temperature. If the measurement is not performed at the standard temperature (usually 20°C), a correction must be applied.[8]
General Reactivity of this compound
As an acyl chloride, this compound is a reactive organic compound. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to nucleophilic acyl substitution reactions.
Caption: Reactivity of this compound.
This diagram illustrates that this compound reacts with water to form the corresponding carboxylic acid, with alcohols to form esters, with amines to form amides, and with carboxylates to form anhydrides. These reactions are characteristic of acyl chlorides and are fundamental in organic synthesis.
References
- 1. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. athabascau.ca [athabascau.ca]
- 9. davjalandhar.com [davjalandhar.com]
Technical Guide: Spectral and Physicochemical Properties of 4-Chloropentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available spectral and physicochemical data for 4-chloropentanoyl chloride (CAS No. 63480-12-6). Due to a lack of publicly available experimental spectral data for this compound, this document presents computed and predicted values. For comparative purposes, experimental data for the isomeric compound, 5-chloropentanoyl chloride (5-chlorovaleryl chloride), is also included. Additionally, a representative experimental protocol for the synthesis of a chloropentanoyl chloride is detailed, accompanied by a workflow diagram.
Physicochemical Properties of this compound
This compound is an acyl chloride derivative of pentanoic acid. The following table summarizes its key computed physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₈Cl₂O | PubChem[1] |
| Molecular Weight | 155.02 g/mol | PubChem[1] |
| Exact Mass | 153.9952203 Da | PubChem[1] |
| Monoisotopic Mass | 153.9952203 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI Key | HCBIDLRKPXILPU-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(CCC(=O)Cl)Cl | PubChem[1] |
| CAS Number | 63480-12-6 | Guidechem[2] |
Spectral Data for this compound (Predicted)
Predicted Mass Spectrometry Data
The following table lists the predicted m/z values for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.00250 |
| [M+Na]⁺ | 176.98444 |
| [M-H]⁻ | 152.98794 |
| [M+NH₄]⁺ | 172.02904 |
| [M+K]⁺ | 192.95838 |
| [M]⁺ | 153.99467 |
| [M]⁻ | 153.99577 |
| (Data sourced from PubChem Predicted Properties)[3] |
Predicted NMR Spectral Data
Both ¹H and ¹³C NMR spectra for this compound have been predicted but specific chemical shift values are not available in the searched resources.[2]
Spectral Data for 5-Chloropentanoyl Chloride (Isomer for Reference)
To provide a reference point, the following tables summarize the available experimental spectral data for the isomeric compound, 5-chloropentanoyl chloride (also known as 5-chlorovaleryl chloride, CAS No. 1575-61-7).
¹H NMR Spectrum of 5-Chloropentanoyl Chloride
| Instrument | Copyright | Source |
| Varian A-60D | © 2009-2025 John Wiley & Sons, Inc. | PubChem[4] |
¹³C NMR Spectrum of 5-Chloropentanoyl Chloride
| Sample Source | Source |
| Fluka AG, Buchs, Switzerland | PubChem[4] |
IR Spectrum of 5-Chloropentanoyl Chloride
| Instrument | Technique | Copyright | Source |
| Bruker IFS 85 | Cell | © 1989, 1990-2025 Wiley-VCH GmbH | PubChem[4] |
Experimental Protocols
Spectral Data Acquisition
Detailed experimental protocols for the acquisition of spectral data for this compound are not available in the public domain.
Representative Synthesis of a Chloropentanoyl Chloride
The following protocol is a representative method for the synthesis of chloropentanoyl chlorides, adapted from procedures for the synthesis of 5-chloropentanoyl chloride.[5][6] This method involves the conversion of the corresponding carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride.
Materials:
-
5-chloropentanoic acid
-
Thionyl chloride (SOCl₂)
-
Reaction vessel (e.g., four-neck round-bottom flask)
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
Charge a four-neck round-bottom flask, equipped with a reflux condenser and a stirrer, with 0.1 mol of 5-chloropentanoic acid and 0.11 mol of thionyl chloride.[6]
-
Stir the mixture at room temperature (approximately 25°C) for 15 hours.[6] Alternatively, the reaction can be heated to 60°C for 10 hours or 100°C for 5 hours to expedite the conversion.[6]
-
After the reaction is complete, set up the apparatus for vacuum distillation.
-
Distill the reaction mixture under reduced pressure to remove any unreacted thionyl chloride.
-
Continue the vacuum distillation to collect the final product, 5-chloropentanoyl chloride. The boiling point is reported to be 75-76°C at 0.095 MPa.[6]
Visualizations
Synthesis of Chloropentanoyl Chloride
The following diagram illustrates the general synthetic pathway for producing a chloropentanoyl chloride from its corresponding carboxylic acid using thionyl chloride.
Caption: Synthesis of Chloropentanoyl Chloride.
References
- 1. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - this compound (C5H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 4. 5-Chlorovaleryl chloride | C5H8Cl2O | CID 74089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 5-Chlorovaleryl chloride | 1575-61-7 [smolecule.com]
- 6. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
Technical Guide: NMR Analysis of 4-Chloropentanoyl Chloride
Disclaimer: This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR) analysis for 4-chloropentanoyl chloride. Due to the limited availability of specific, publicly accessible experimental spectral data for this compound, this guide presents predicted NMR data and a general synthetic protocol. This information is intended to serve as a reference framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a bifunctional organic molecule containing both an acyl chloride and an alkyl chloride group. This combination of reactive sites makes it a potentially valuable building block in organic synthesis, particularly for the introduction of a five-carbon chain with reactive handles at both the 1 and 4 positions. A thorough understanding of its structure through analytical methods like NMR spectroscopy is crucial for its application in the synthesis of complex target molecules, including active pharmaceutical ingredients. This guide focuses on the theoretical NMR analysis of this compound and provides a general experimental framework for its synthesis.
NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar functional groups.
¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Position | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| 5 | CH₃ | ~1.6 | Doublet (d) | 3H |
| 3 | CH₂ | ~2.1 - 2.3 | Multiplet (m) | 2H |
| 2 | CH₂ | ~3.0 - 3.2 | Triplet (t) | 2H |
| 4 | CH | ~4.0 - 4.2 | Multiplet (m) | 1H |
-
The methyl (CH₃) protons at position 5 are expected to appear as a doublet due to coupling with the single proton at position 4.
-
The **methylene (CH₂) ** protons at position 3 will likely be a complex multiplet due to coupling with the protons at both positions 2 and 4.
-
The **methylene (CH₂) ** protons at position 2, adjacent to the electron-withdrawing acyl chloride group, are shifted downfield and are expected to be a triplet due to coupling with the protons at position 3.
-
The methine (CH) proton at position 4, bonded to the chlorine atom, will be the most downfield signal among the aliphatic protons and will appear as a multiplet due to coupling with protons at positions 3 and 5.
¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Assignment | Predicted Chemical Shift (ppm) |
| 5 | CH₃ | ~25 - 30 |
| 3 | CH₂ | ~35 - 40 |
| 2 | CH₂ | ~48 - 53 |
| 4 | CH | ~55 - 60 |
| 1 | C=O | ~172 - 175 |
-
The carbonyl (C=O) carbon of the acyl chloride at position 1 is the most downfield signal.
-
The carbons directly attached to the electron-withdrawing chlorine atom (C4) and the acyl chloride group (C2) are shifted further downfield compared to the other aliphatic carbons.
Experimental Protocols
The synthesis of this compound would typically be achieved by the chlorination of 4-chloropentanoic acid. The most common and effective method for this transformation is the use of thionyl chloride (SOCl₂).
Synthesis of this compound
Objective: To prepare this compound from 4-chloropentanoic acid.
Materials:
-
4-chloropentanoic acid
-
Thionyl chloride (SOCl₂)
-
A suitable inert solvent (e.g., anhydrous dichloromethane or toluene)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube (containing a desiccant like calcium chloride).
-
Charge the flask with 4-chloropentanoic acid and the inert solvent.
-
Begin stirring and slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask. The reaction is exothermic and will evolve HCl and SO₂ gases.
-
Once the initial vigorous reaction subsides, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
The excess thionyl chloride and the solvent are removed by distillation.
-
The crude this compound can then be purified by fractional distillation under reduced pressure.
Safety Note: This procedure involves corrosive and toxic reagents and the evolution of hazardous gases. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Synthesis Workflow
The following diagram illustrates the logical steps involved in the synthesis and purification of an acyl chloride from its corresponding carboxylic acid.
Caption: Workflow for the synthesis of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloropentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 4-chloropentanoyl chloride. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines the expected characteristic absorption frequencies based on its functional groups. It also includes a comprehensive experimental protocol for acquiring a spectrum using modern spectroscopic techniques.
Predicted Infrared Absorption Data
The structure of this compound contains two key functional groups that yield characteristic signals in an IR spectrum: an acyl chloride and an alkyl chloride. The vibrations associated with these groups, as well as the hydrocarbon backbone, are expected to appear in distinct regions of the spectrum. The primary absorptions are summarized below.
Data Presentation: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| ~2960-2850 | C-H Asymmetric & Symmetric Stretching | Medium | Alkane (CH₃, CH₂) |
| ~1815-1790 | C=O Stretching | Strong | Aliphatic Acyl Chloride |
| ~1465 | CH₂ Bending (Scissoring) | Medium | Alkane |
| ~1375 | CH₃ Bending (Symmetrical) | Medium | Alkane |
| ~1300-1150 | CH₂ Wagging (-CH₂Cl) | Medium | Terminal Alkyl Halide |
| ~850-550 | C-Cl Stretching | Strong | Alkyl Chloride |
The most definitive absorption for identifying an aliphatic acyl chloride is the very strong carbonyl (C=O) stretch, which appears at a characteristically high frequency around 1800 cm⁻¹.[1][2][3] Conjugation would lower this frequency, but as this compound is a saturated acyl chloride, the peak is expected in the higher end of the range.[2][4] The carbon-chlorine (C-Cl) single bond stretch is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.[5][6] Standard alkane C-H stretching and bending vibrations will also be present.[7]
Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, rapid, and reliable method for analyzing liquid samples with minimal preparation.[8][9]
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[10]
-
Sample of this compound
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer and ATR accessory are clean and dry. The ATR crystal surface must be pristine to ensure good data quality.[10][11]
-
Clean the crystal surface with a lint-free wipe dampened with a suitable solvent (like isopropanol) and allow it to fully evaporate.
-
Initiate the instrument control software.
-
Perform a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum. For neat liquids, a clean, empty crystal is used for the background.[12]
-
-
Sample Application:
-
Data Acquisition:
-
Set the data acquisition parameters. A typical range for organic compounds is 4000-400 cm⁻¹.[10]
-
Select an appropriate number of scans to average (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]
-
Initiate the sample scan. The software will automatically collect the data, perform the Fourier transform, and ratio the sample spectrum against the previously collected background spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber (cm⁻¹).
-
Use the software tools to identify and label the major absorption peaks.
-
Compare the peak positions with the expected values from the data table to confirm the presence of the acyl chloride and alkyl halide functional groups.
-
-
Clean-up:
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in performing an ATR-FTIR analysis of a liquid sample like this compound.
Caption: Workflow for ATR-FTIR Spectroscopy Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 9. mt.com [mt.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
4-Chloropentanoyl Chloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 4-chloropentanoyl chloride. Due to the limited availability of specific experimental data for this compound, this document combines known information with established safety procedures for the broader class of acyl chlorides, which share similar reactivity and hazards. This approach ensures a comprehensive and cautious framework for laboratory personnel.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on predicted values. The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C5H8Cl2O | [1][2][3] |
| Molecular Weight | 155.02 g/mol | [1][2][3] |
| Appearance | Colorless to yellow liquid (general for acyl chlorides) | [4] |
| Boiling Point (Predicted) | 186.7 ± 13.0 °C | [5] |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [5] |
| Flash Point | No data available | |
| Vapor Pressure (Predicted) | Data not readily available; expected to be low but vapors can be hazardous. | [6][7] |
| Solubility | Reacts violently with water. Soluble in organic solvents like chloroform and ethyl acetate. | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and acute toxicity.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |
Signal Word: Danger[1]
Toxicological Data
Specific LD50 and LC50 values for this compound are not available in the reviewed literature. The GHS classification of Acute Toxicity, Oral (Category 4) indicates that it is harmful if ingested.[1] The primary toxicological concern stems from its high reactivity and corrosivity. Inhalation of vapors or direct contact with the liquid can cause severe irritation and burns to the respiratory tract, eyes, and skin.[8][9]
Personal Protective Equipment (PPE)
Due to the corrosive and water-reactive nature of this compound, a stringent PPE protocol is mandatory. The following diagram outlines the recommended PPE selection process.
Caption: Recommended Personal Protective Equipment for handling this compound.
Glove Selection: Butyl rubber gloves are generally recommended for handling acyl chlorides due to their resistance to a wide range of corrosive chemicals.[10][11] Nitrile gloves may provide limited protection against splashes, but breakthrough times can be short.[12][13][14] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and to inspect gloves for any signs of degradation before use.
Respiratory Protection: Work should always be conducted in a properly functioning chemical fume hood.[15] If there is a risk of exceeding exposure limits, a NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and acid gases should be used.[16][17][18][19]
Experimental Protocols: Safe Handling and Use
The following is a general protocol for handling this compound in a laboratory setting, adapted from standard procedures for acyl chlorides.
5.1. General Handling Workflow
Caption: General workflow for the safe handling of this compound in a laboratory.
5.2. Example Protocol: Amide Synthesis
This protocol outlines the general steps for the synthesis of an amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Dry glassware (round-bottom flask, addition funnel, condenser)
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is thoroughly dried.
-
Dissolve the amine and the tertiary amine base in the anhydrous solvent in the round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution via the addition funnel.
-
Control the rate of addition to maintain a low reaction temperature and prevent excessive fuming.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or other appropriate method).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of a weak base.
-
Proceed with standard workup and purification procedures.
Emergency Procedures
6.1. Spill Response
The following diagram illustrates the logical steps for responding to a spill of this compound.
Caption: Emergency response workflow for a this compound spill.
Key Spill Response Actions:
-
Do NOT use water or combustible materials to clean up spills. [8]
-
For small spills, use a dry, inert absorbent material.
-
For large spills, evacuate the area and contact emergency services and the institutional environmental health and safety (EHS) department.[20]
6.2. First Aid Measures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][15] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][21] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Storage and Disposal
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[15]
-
Keep containers tightly closed and store under an inert atmosphere if possible.[15]
-
Store in a designated corrosives cabinet.
Disposal:
-
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[15]
-
Do not dispose of down the drain.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the Safety Data Sheet (SDS) for this chemical and are fully trained in the proper handling of corrosive and water-reactive materials before commencing any work. Always perform a thorough risk assessment for any new experimental procedure.
References
- 1. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C5H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 4. americanelements.com [americanelements.com]
- 5. 4-CHLORO-PENTANOYL CHLORIDE | 63480-12-6 [chemicalbook.com]
- 6. Predicting Vapour Pressures of Organic Compounds from Their Chemical Structure for Classification According to the VOCDirective and Risk Assessment in General - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. nj.gov [nj.gov]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. mcrsafety.com [mcrsafety.com]
- 12. gloves.com [gloves.com]
- 13. usascientific.com [usascientific.com]
- 14. wellbefore.com [wellbefore.com]
- 15. wcu.edu [wcu.edu]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 19. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
An In-depth Technical Guide to 4-Chloropentanoyl Chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropentanoyl chloride, a reactive acyl chloride, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, featuring both an acid chloride and an alkyl chloride, allows for versatile chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in synthesis, and its application in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and Tachykinin antagonists.
Chemical Properties and Synonyms
This compound is also known by several other names, providing flexibility in literature and database searches. A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value |
| IUPAC Name | This compound[1][2] |
| Synonyms | 4-Chlorovaleryl chloride, Pentanoyl chloride, 4-chloro-[3] |
| CAS Number | 63480-12-6[2] |
| Molecular Formula | C5H8Cl2O[2][4] |
| Molecular Weight | 155.02 g/mol [2][4] |
| Boiling Point | 186.7 ± 13.0 °C (Predicted) |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) |
| Appearance | Colorless to yellow liquid |
| Solubility | Soluble in Chloroform, Ethyl Acetate |
Synthesis and Reactions
This compound is a key reagent in acylation reactions, particularly with amines, to form amide bonds. This reactivity is central to its application in the synthesis of complex molecules.
General Experimental Protocol: Acylation of Amines
The following protocol outlines a general procedure for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Under an inert atmosphere, dissolve the amine substrate (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-(4-chloropentanoyl) derivative.
Application in Drug Development
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This compound is a precursor in the synthesis of some DPP-IV inhibitors, such as Vildagliptin.
Experimental Workflow: Synthesis of a Vildagliptin Intermediate
The synthesis of a key intermediate for Vildagliptin, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, can be accomplished using a chloroacetyl chloride, a close analog of this compound. The principles of this synthesis are directly applicable.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay Protocol
This fluorescence-based assay measures the ability of a compound to inhibit DPP-IV activity.[5][6]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]
-
Test compound (dissolved in DMSO)
-
Sitagliptin (positive control)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare dilutions of the test compound and positive control in Assay Buffer.
-
In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound or control to triplicate wells.[5]
-
For background wells, add 40 µL of Assay Buffer and 10 µL of the solvent used for the test compound.[5]
-
Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.[5]
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5][6]
-
Calculate the percent inhibition of DPP-IV activity for each concentration of the test compound and determine the IC50 value.
Tachykinin Antagonists
Tachykinin receptors, such as the neurokinin-1 (NK1) receptor, are involved in pain, inflammation, and mood disorders. This compound is utilized as an intermediate in the synthesis of tachykinin receptor antagonists.[7]
Signaling Pathway of the NK1 Receptor
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a G-protein coupled signaling cascade.
Tachykinin NK1 Receptor Binding Assay Protocol
This radioligand binding assay is used to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes expressing the human NK1 receptor
-
Radioligand: [¹²⁵I]-Substance P
-
Unlabeled Substance P (for non-specific binding)
-
Test compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-Substance P, and varying concentrations of the test compound to triplicate wells.
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled Substance P.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 3 hours.[8]
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[8]
-
Wash the filters with ice-cold wash buffer.[8]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]
Safety Information
This compound is a corrosive and hazardous substance that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes severe skin burns and eye damage.[2] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a versatile and valuable chemical intermediate for researchers and professionals in the field of drug development. Its utility in the synthesis of DPP-IV inhibitors and tachykinin antagonists highlights its importance in medicinal chemistry. This guide provides essential technical information and detailed experimental protocols to facilitate its effective and safe use in the laboratory.
References
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorovaleroyl Chloride (this compound) [sincopharmachem.com]
- 4. Page loading... [guidechem.com]
- 5. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 4-CHLORO-PENTANOYL CHLORIDE | 63480-12-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Chlorovaleroyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 4-chlorovaleroyl chloride (also known as 5-chlorovaleryl chloride). The information is intended for use by professionals in the fields of chemical research, drug development, and materials science.
Chemical Identity and Physical Properties
4-Chlorovaleroyl chloride is a reactive acyl chloride used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both an acyl chloride and an alkyl chloride, allows for a range of chemical transformations.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| Systematic Name | 5-chloropentanoyl chloride |
| Common Names | 4-chlorovaleroyl chloride, 5-chlorovaleryl chloride, delta-chlorovaleroyl chloride |
| CAS Number | 1575-61-7[1] |
| Molecular Formula | C₅H₈Cl₂O[1] |
| Molecular Weight | 155.02 g/mol [1] |
| InChI | InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2[1] |
| SMILES | C(CCCl)CC(=O)Cl[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless to slightly yellow liquid |
| Odor | Pungent |
| Boiling Point | 38-39 °C at 0.15 mm Hg[2] |
| Density | 1.206 g/mL at 20 °C[2] |
| Refractive Index (n²⁰/D) | 1.464[2] |
| Flash Point | 195 °F (90.5 °C)[2] |
| Solubility | Reacts with water. Soluble in acetonitrile (slightly) and chloroform (sparingly).[2] |
| Stability | Moisture sensitive. Corrosive.[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-chlorovaleroyl chloride. Below is a summary of expected spectroscopic data.
Table 3: Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | The proton NMR spectrum is expected to show three multiplets corresponding to the methylene groups. The protons closest to the electron-withdrawing groups (acyl chloride and alkyl chloride) will be the most deshielded. |
| ¹³C NMR | The carbon NMR spectrum will display four distinct signals for the four unique methylene carbons and one signal for the carbonyl carbon. The carbonyl carbon will be the most downfield signal. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1800 cm⁻¹. C-Cl stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and the carbonyl group. |
Synthesis and Reactivity
4-Chlorovaleroyl chloride is a synthetic compound with several established routes of preparation. Its reactivity is dominated by the electrophilic nature of the acyl chloride functional group.
Synthesis Protocols
Several methods for the synthesis of 4-chlorovaleroyl chloride have been reported, primarily in patent literature. These methods often start from readily available precursors.
Method 1: From 1,4-Dichlorobutane
This is a multi-step synthesis that proceeds via a nitrile intermediate.
-
Step 1: Cyanation. 1,4-Dichlorobutane is reacted with sodium cyanide, often in the presence of a phase transfer catalyst such as tetrabutylammonium bromide, to form 5-chlorovaleronitrile.[3]
-
Step 2: Hydrolysis. The resulting 5-chlorovaleronitrile is hydrolyzed using a strong acid, such as concentrated hydrochloric acid, to yield 5-chlorovaleric acid.[3]
-
Step 3: Chlorination. The final step involves the conversion of 5-chlorovaleric acid to 4-chlorovaleroyl chloride using a chlorinating agent like thionyl chloride.[3]
Caption: Synthesis of 4-Chlorovaleroyl Chloride from 1,4-Dichlorobutane.
Method 2: From δ-Valerolactone
This method involves the ring-opening and chlorination of δ-valerolactone.
-
Experimental Protocol: δ-Valerolactone is heated with dimethylpropylene urea. Hydrogen chloride and triphosgene are added simultaneously to the reaction mixture. The reaction is typically carried out at elevated temperatures (e.g., 138°C) for a short duration to yield 4-chlorovaleroyl chloride.[3]
Caption: Synthesis of 4-Chlorovaleroyl Chloride from δ-Valerolactone.
Method 3: From 1-Bromo-3-chloropropane and Diethyl Malonate
A multi-step synthesis described in patent literature.
-
Step 1: Alkylation. Diethyl malonate is alkylated with 1-bromo-3-chloropropane.
-
Step 2: Hydrolysis and Decarboxylation. The resulting diester is hydrolyzed and decarboxylated to give 5-chlorovaleric acid.
-
Step 3: Chlorination. The carboxylic acid is then converted to the acyl chloride using thionyl chloride.[4]
Caption: Synthesis of 4-Chlorovaleroyl Chloride from 1-Bromo-3-chloropropane.
Chemical Reactivity
4-Chlorovaleroyl chloride is a reactive compound that undergoes typical reactions of acyl chlorides. It is highly susceptible to nucleophilic attack at the carbonyl carbon.
-
Hydrolysis: Reacts readily with water and moisture to form 5-chlorovaleric acid and hydrogen chloride.
-
Alcoholysis: Reacts with alcohols to form the corresponding esters.
-
Aminolysis: Reacts with amines to form amides.
Applications in Research and Industry
4-Chlorovaleroyl chloride is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For example, it is used in the production of the antiplatelet agent Cilostazol and the anticoagulant Apixaban .[2][5]
-
Agrochemical Synthesis: It serves as a precursor for the synthesis of pyrazole-based herbicides.[2]
Safety and Handling
4-Chlorovaleroyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.
Table 4: Hazard Information
| Hazard | Description |
| GHS Pictograms | Corrosive, Harmful |
| Hazard Statements | Causes severe skin burns and eye damage. Harmful if swallowed. |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. |
5.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working in a poorly ventilated area or with heated material.
5.2. Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere. Store below +30°C.[2]
-
Incompatible Materials: Water, alcohols, strong bases, and oxidizing agents.
5.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Get medical attention immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.
Conclusion
4-Chlorovaleroyl chloride is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its handling requires strict adherence to safety protocols due to its corrosive and reactive nature. The synthetic routes outlined in this guide provide a basis for its preparation, enabling further research and development in various fields of chemistry.
References
- 1. 5-Chlorovaleryl chloride | C5H8Cl2O | CID 74089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]
- 3. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]
- 5. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocycles Using 4-Chloropentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of nitrogen- and oxygen-containing heterocycles utilizing the versatile bifunctional reagent, 4-chloropentanoyl chloride. The protocols outlined herein describe the preparation of N-substituted 5-methyl-2-piperidinones and 6-methyl-tetrahydropyran-2-one, key structural motifs in many pharmacologically active compounds.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of efficient and robust synthetic methodologies for the construction of these ring systems is a cornerstone of medicinal chemistry and drug development. This compound is a valuable building block for the synthesis of six-membered heterocycles due to its two reactive centers: a reactive acyl chloride and a secondary alkyl chloride. This allows for a sequential reaction cascade, typically involving initial acylation followed by an intramolecular cyclization to form the heterocyclic ring.
These application notes provide detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways for the preparation of piperidinone and tetrahydropyranone derivatives.
Synthesis of N-Substituted 5-Methyl-2-piperidinones
The reaction of this compound with primary amines provides a straightforward route to N-substituted 5-methyl-2-piperidinones. The synthesis proceeds via an initial acylation of the amine to form the corresponding 4-chloropentanamide intermediate. Subsequent intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride, leads to the formation of the piperidinone ring. This cyclization is typically promoted by a non-nucleophilic base.
Quantitative Data
| Entry | Primary Amine (R-NH2) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetonitrile | K2CO3 | 80 | 12 | 85 |
| 2 | Benzylamine | DMF | NaH | 25 | 6 | 92 |
| 3 | Cyclohexylamine | THF | t-BuOK | 60 | 8 | 88 |
| 4 | 4-Methoxyaniline | Acetonitrile | K2CO3 | 80 | 12 | 82 |
Experimental Protocol: Synthesis of N-Phenyl-5-methyl-2-piperidinone
Materials:
-
This compound
-
Aniline
-
Anhydrous acetonitrile
-
Anhydrous potassium carbonate (K2CO3)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80 °C) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-phenyl-5-methyl-2-piperidinone.
Caption: Workflow for the synthesis of N-phenyl-5-methyl-2-piperidinone.
Synthesis of 6-Methyl-tetrahydropyran-2-one
The synthesis of 6-methyl-tetrahydropyran-2-one from this compound can be achieved through a two-step process. First, the this compound is hydrolyzed to 4-chloropentanoic acid. The subsequent intramolecular cyclization via an SN2 reaction, where the carboxylate displaces the chloride, yields the desired lactone. This reaction is typically carried out in the presence of a base in an aqueous medium.
Quantitative Data
| Entry | Hydrolysis Agent | Cyclization Base | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| 1 | H2O | NaHCO3 | Water | 100 | 24 | 75 |
| 2 | H2O | KOH | Water/Ethanol | 80 | 18 | 80 |
Experimental Protocol: Synthesis of 6-Methyl-tetrahydropyran-2-one
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO3)
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Carefully add this compound (1.0 eq) to a stirred solution of sodium bicarbonate (2.5 eq) in water at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux (100 °C) for 24 hours.
-
Monitor the reaction by TLC (of an acidified and extracted aliquot).
-
After completion, cool the reaction mixture to room temperature and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure 6-methyl-tetrahydropyran-2-one.
Caption: Reaction pathway for the synthesis of 6-methyl-tetrahydropyran-2-one.
Application Notes and Protocols for 4-Chloropentanoyl Chloride as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropentanoyl chloride is a reactive acylating agent widely employed in organic synthesis to introduce the 4-chloropentanoyl moiety into various molecules. Its bifunctional nature, possessing both a reactive acyl chloride and a secondary alkyl chloride, makes it a versatile building block for the synthesis of a diverse range of compounds, including amides, esters, and ketones. These products can serve as intermediates in the development of pharmaceuticals and other bioactive molecules. The presence of the chlorine atom at the 4-position offers a handle for subsequent nucleophilic substitution or cyclization reactions, further expanding its synthetic utility.
This document provides detailed application notes and experimental protocols for the use of this compound in key acylation reactions, including N-acylation of amines, O-acylation of alcohols, and Friedel-Crafts acylation of aromatic compounds.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 63480-12-6[1] |
| Molecular Formula | C₅H₈Cl₂O[1] |
| Molecular Weight | 155.02 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Synonyms | 4-Chlorovaleryl chloride, Pentanoyl chloride, 4-chloro-[1] |
Handling and Storage: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water to produce hydrochloric acid.[2] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Applications in Acylation Reactions
This compound is a potent electrophile due to the electron-withdrawing nature of the acyl chloride group, making it highly reactive towards nucleophiles.[2]
N-Acylation of Amines
The reaction of this compound with primary or secondary amines readily forms the corresponding N-(4-chloropentanoyl) amides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Caption: General scheme for the N-acylation of amines.
Experimental Protocol: Synthesis of N-Aryl-4-chloropentanamide
This protocol is adapted from general procedures for the acylation of anilines.
-
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add this compound (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Quantitative Data (Illustrative):
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Et₃N | DCM | 3 | 85-95 |
| 4-Methoxyaniline | Pyridine | THF | 4 | 80-90 |
| 4-Chloroaniline | Et₃N | DCM | 4 | 88-96 |
(Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.)
O-Acylation of Alcohols and Phenols
This compound reacts with alcohols and phenols to form the corresponding esters. The reaction with alcohols is often vigorous, while the acylation of phenols may require a base and/or heating.
General Reaction Scheme:
Caption: General scheme for the O-acylation of alcohols/phenols.
Experimental Protocol: Synthesis of Aryl 4-Chloropentanoate
This protocol is based on general methods for the acylation of phenols.
-
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve the substituted phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Add this compound (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, wash the mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Quantitative Data (Illustrative):
| Phenol | Base | Solvent | Time (h) | Yield (%) |
| Phenol | Pyridine | DCM | 4 | 80-90 |
| 4-Cresol | Et₃N | Toluene | 3 | 85-95 |
| 4-Chlorophenol | Pyridine | DCM | 5 | 75-85 |
(Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.)
Friedel-Crafts Acylation
This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl 4-chloropentyl ketones.[3][4][5][6] This reaction is a powerful tool for forming carbon-carbon bonds.[5]
General Reaction Scheme:
Caption: General scheme for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of an Aryl 4-Chloropentyl Ketone
This protocol is a general procedure for Friedel-Crafts acylation.
-
Materials:
-
Aromatic Compound (e.g., Toluene) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the AlCl₃ suspension.
-
After stirring for 15 minutes, add the aromatic compound (1.0 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Quantitative Data (Illustrative):
| Aromatic Compound | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Toluene | DCM | 4 | 70-80 | | Anisole | CS₂ | 3 | 75-85 | | Benzene | DCM | 5 | 65-75 |
(Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.)
Application in the Synthesis of Bioactive Molecules: Precursors to γ-Lactams
The products derived from the acylation with this compound, particularly the N-acylated amines, are valuable precursors for the synthesis of heterocyclic compounds like γ-lactams (pyrrolidin-2-ones). The intramolecular cyclization of N-aryl-4-chloropentanamides can be induced by a base to form N-aryl-5-methylpyrrolidin-2-ones. γ-Lactam derivatives are known to exhibit a range of biological activities, including antiproliferative effects against cancer cells.[4]
Workflow for γ-Lactam Synthesis:
Caption: Workflow for the synthesis of N-aryl-γ-lactams.
Illustrative Signaling Pathway (Apoptosis Induction):
Caption: Simplified pathway of apoptosis induced by a microtubule inhibitor.
Conclusion
This compound is a valuable and versatile acylating agent for the synthesis of a variety of organic compounds. The protocols provided herein offer a foundation for researchers to utilize this reagent in N-acylation, O-acylation, and Friedel-Crafts reactions. The resulting products, particularly the N-acylated derivatives, serve as important intermediates for the construction of more complex molecules, including potentially bioactive heterocyclic systems like γ-lactams. Further exploration of the synthetic applications of this compound is warranted to fully exploit its potential in drug discovery and development.
References
- 1. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols: Synthesis of N-Substituted 4-Chloropentanamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-chloropentanoyl chloride with primary and secondary amines is a robust and versatile method for the synthesis of N-substituted 4-chloropentanamides. This class of compounds holds significant interest in medicinal chemistry and drug development. The presence of a reactive chlorine atom on the pentanoyl backbone provides a handle for further synthetic modifications, making these amides valuable intermediates for the creation of diverse molecular scaffolds.
The fundamental reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond. A stoichiometric amount of a non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and render it unreactive.
Applications in Drug Discovery
N-substituted amides containing chloroalkyl chains are recognized for their potential as bioactive molecules. The 4-chloropentanamide scaffold can be a key component in the design of enzyme inhibitors, probes for new drug targets, and intermediates for more complex pharmaceutical compounds. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following table summarizes representative data for the acylation of an amine with this compound (also known as 5-chlorovaleroyl chloride). While yields are generally high, they can vary based on the specific amine substrate, reaction conditions, and purification methods.
| Amine Substrate | Base (equiv.) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aniline | Sodium Hydroxide (1.2) / TBAB (catalytic) | Methylene Dichloride / Water | 5 - 6 | 0 to 25-30 | 97.8 | [1] |
Note: TBAB (Tetrabutylammonium bromide) is used as a phase-transfer catalyst in this biphasic reaction.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with Primary or Secondary Amines in an Aprotic Solvent
This protocol is a general method adaptable for a wide range of primary and secondary amines.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent.
-
Add the base (TEA or DIEA, 1.2 - 1.5 eq) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the anhydrous solvent to the stirred amine solution over 15-30 minutes. A white precipitate of the amine hydrochloride salt will typically form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 4-Chloro-N-phenylpentanamide
This protocol is based on a documented high-yield synthesis.[1]
Materials:
-
Aniline (1.0 eq, 100 g, 1.07 mol)
-
5-Chlorovaleroyl chloride (this compound) (1.05 eq, 174 g, 1.12 mol)
-
Sodium Hydroxide (NaOH) (1.2 eq, 52 g, 1.3 mol)
-
Tetrabutylammonium Bromide (TBAB) (2 g)
-
Methylene Dichloride (DCM) (1000 mL total)
-
Water (112 mL)
Procedure:
-
In a suitable reaction vessel, prepare a suspension of aniline (100 g), sodium hydroxide (52 g), and TBAB (2 g) in a mixture of methylene dichloride (900 mL) and water (112 mL).
-
Cool the suspension to 0-5 °C with stirring.
-
Prepare a solution of 5-chlorovaleroyl chloride (174 g) in methylene dichloride (100 mL).
-
Add the 5-chlorovaleroyl chloride solution dropwise to the cooled aniline suspension over 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to slowly warm to 25-30 °C.
-
Stir the reaction mixture for an additional 5-6 hours at room temperature.
-
Separate the organic layer and wash it with water (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill the solvent at 50 °C to obtain the crude product as a residue.
-
The residue can be further purified by recrystallization from hexane to yield white crystals of 5-chloro-pentanoic acid phenylamide (yield: 222.4 g, 97.84%).
Visualizations
Caption: Nucleophilic acyl substitution mechanism.
Caption: A typical laboratory workflow.
Caption: Drug discovery workflow logic.
References
Application Notes: Synthesis and Utility of 4-Chloropentanoate Esters
Introduction
4-Chloropentanoyl chloride is a bifunctional electrophilic reagent of significant interest in organic synthesis. Its reaction with alcohols provides a straightforward and efficient route to a variety of 4-chloropentanoate esters. This esterification proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile, attacking the highly reactive acyl chloride.[1][2] The reaction is typically rapid and exothermic, often requiring cooling to control the reaction rate.[1][3] The resulting ester products are valuable intermediates, retaining a reactive chloride handle that can be used for subsequent synthetic transformations. This dual functionality makes them key building blocks in the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[4][5]
Mechanism of Reaction
The reaction between this compound and an alcohol follows a nucleophilic addition-elimination pathway.[6] The process is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion, which then abstracts the proton from the oxonium ion to yield the final ester product and hydrogen chloride (HCl) gas.[1][6]
Caption: Nucleophilic addition-elimination mechanism.
Experimental Protocols
Protocol 1: General Synthesis of Alkyl 4-Chloropentanoates
This protocol describes a general procedure for the esterification of this compound with a primary or secondary alcohol. The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.[7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, isopropanol) (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.05 eq) and anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Slowly add this compound (1.0 eq) dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for ester synthesis.
Data Presentation: Reactivity and Yields
The reactivity of alcohols with this compound is heavily influenced by steric hindrance around the hydroxyl group.[7] Primary alcohols are the most reactive, followed by secondary alcohols. Tertiary alcohols are generally unreactive under standard conditions and may require specialized catalysts like 4-Dimethylaminopyridine (DMAP) or lead to elimination side products.[7]
| Alcohol Type | Example | Catalyst | Typical Reaction Time (h) | Representative Yield (%) |
| Primary | Methanol | None / Et₃N | 1 - 2 | > 90% |
| Primary | Ethanol | None / Et₃N | 1 - 2 | > 90% |
| Secondary | Isopropanol | Et₃N | 2 - 4 | 75 - 85% |
| Tertiary | tert-Butanol | DMAP | 12 - 24 | < 20% (Ester) |
Note: Yields are representative and can vary based on specific reaction conditions, scale, and purification methods. Data is compiled based on general principles of acyl chloride reactivity.[7]
Applications in Drug Development and Synthesis
The 4-chloropentanoate esters are versatile intermediates in the synthesis of various molecular scaffolds relevant to drug discovery.
-
Synthesis of Heterocycles: The bifunctional nature of these esters makes them ideal precursors for intramolecular cyclization reactions. For example, treatment with a base can lead to the formation of substituted tetrahydrofuran derivatives, which are common motifs in natural products and pharmaceuticals.[4] Similarly, they can be utilized in multi-step pathways to generate substituted piperidine scaffolds.[4]
-
Pharmaceutical Intermediates: The chlorinated aliphatic chain is a feature found in numerous bioactive molecules.[8][9] Esters like methyl 4-chloropentanoate can serve as precursors in the synthesis of Active Pharmaceutical Ingredients (APIs), such as kinase inhibitors and anti-inflammatory agents.[5]
-
Formation of γ-Keto Esters: 4-chloropentanoate esters can be used as alkylating agents. For instance, reaction with the enolate of a β-keto ester results in the formation of a γ-keto ester, a valuable intermediate for extending carbon chains in the synthesis of natural products.[4]
Caption: Synthetic applications of 4-chloropentanoate esters.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 4-chloropentanoate (63318-20-7) for sale [vulcanchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Chloropentanoyl Chloride in the Synthesis of Anxiolytic Drug Precursors
Introduction: 4-Chloropentanoyl chloride is a reactive acyl chloride that serves as a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive acyl chloride and a chlorinated alkyl chain, allows for the construction of complex heterocyclic structures. This application note focuses on its use in the synthesis of precursors for anxiolytic drugs, specifically benzodiazepine derivatives. The acylation of 2-amino-5-chlorobenzophenone with this compound represents a crucial step in forming the core structure of these psychoactive compounds.
Application in the Synthesis of Benzodiazepine Precursors
This compound is utilized in the acylation of 2-amino-5-chlorobenzophenone, a common starting material in the synthesis of several benzodiazepine drugs. This reaction forms an N-acylated intermediate, which can subsequently undergo an intramolecular cyclization to form the characteristic seven-membered diazepine ring.
Reaction Scheme:
This N-acylated product is a direct precursor to various benzodiazepines. The presence of the chlorine atom on the pentanoyl chain provides a reactive site for the subsequent cyclization step.
Experimental Protocol: Acylation of 2-Amino-5-chlorobenzophenone
This protocol describes the synthesis of N-(2-benzoyl-4-chlorophenyl)-4-chloropentanamide, a key intermediate in the production of certain anxiolytic drugs.
Materials:
-
2-Amino-5-chlorobenzophenone
-
This compound
-
Anhydrous toluene
-
Pyridine
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous toluene.
-
Add a slight excess of pyridine (1.1 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add this compound (1.05 equivalents) dropwise from the dropping funnel to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and dilute acid to remove pyridine hydrochloride and any unreacted pyridine.
-
The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-(2-benzoyl-4-chlorophenyl)-4-chloropentanamide can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical quantitative data for the acylation of 2-amino-5-chlorobenzophenone with this compound under laboratory conditions.
| Parameter | Value |
| Reactants | |
| 2-Amino-5-chlorobenzophenone | 1.0 eq |
| This compound | 1.05 eq |
| Pyridine | 1.1 eq |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% |
Logical Workflow of the Synthesis
The synthesis of the benzodiazepine precursor from 2-amino-5-chlorobenzophenone using this compound follows a logical progression from starting materials to the final acylated product.
Application Notes: Synthesis of a Novel Piperidine-Based Tachykinin Antagonist Using 4-Chloropentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a representative protocol for the synthesis of a potential Tachykinin antagonist. The synthesis involves the acylation of a substituted piperidine precursor with 4-Chloropentanoyl chloride, followed by an intramolecular cyclization to form a key bicyclic core structure, a common motif in various Tachykinin receptor antagonists. These compounds are of significant interest in drug development for their potential therapeutic applications in treating a range of disorders, including chemotherapy-induced nausea and vomiting, pain, and inflammatory conditions.
Introduction
Tachykinins are a family of neuropeptides that mediate their biological effects through interaction with G-protein coupled receptors, primarily the Neurokinin 1 (NK1), Neurokinin 2 (NK2), and Neurokinin 3 (NK3) receptors. Antagonists of these receptors have emerged as a promising class of therapeutic agents. The synthesis of non-peptide, small molecule antagonists often involves the construction of complex heterocyclic scaffolds. This compound is a versatile bifunctional reagent that can be employed to introduce a five-carbon chain bearing a reactive chloride, suitable for subsequent intramolecular cyclization reactions to form piperidine-fused ring systems. This application note details a representative synthetic approach and the underlying signaling pathways of Tachykinin receptors.
Tachykinin Receptor Signaling Pathway
Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively), these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. A primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including neurotransmission, inflammation, and smooth muscle contraction. Tachykinin antagonists competitively block the binding of endogenous tachykinins to their receptors, thereby inhibiting these downstream signaling events.
Caption: Tachykinin Receptor Signaling Pathway.
Representative Synthesis of a Piperidine-Based Tachykinin Antagonist
The following is a representative, two-step synthesis of a potential Tachykinin antagonist utilizing this compound. This protocol is based on established organic chemistry principles for acylation and intramolecular cyclization.
Step 1: Acylation of 2-(3,5-bis(trifluoromethyl)phenyl)piperidine
In this initial step, the secondary amine of the piperidine precursor is acylated with this compound to form an amide intermediate.
Caption: Workflow for Acylation Reaction.
Experimental Protocol: Step 1
Materials:
-
2-(3,5-bis(trifluoromethyl)phenyl)piperidine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of 2-(3,5-bis(trifluoromethyl)phenyl)piperidine in anhydrous DCM at 0°C under a nitrogen atmosphere, add triethylamine.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate to afford the desired N-(4-chloropentanoyl)piperidine intermediate.
Step 2: Intramolecular Cyclization
The chloro-amide intermediate undergoes an intramolecular nucleophilic substitution to form the bicyclic lactam core of the target Tachykinin antagonist.
Caption: Workflow for Intramolecular Cyclization.
Experimental Protocol: Step 2
Materials:
-
N-(4-chloropentanoyl)-2-(3,5-bis(trifluoromethyl)phenyl)piperidine (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of the N-(4-chloropentanoyl)piperidine intermediate in DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then heat to 80-90°C and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or silica gel column chromatography to yield the final bicyclic Tachykinin antagonist core structure.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis. Please note that these are expected values and may vary based on experimental conditions.
| Step | Reaction | Reactant | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | Acylation | 2-(3,5-bis(trifluoromethyl)phenyl)piperidine | N-(4-chloropentanoyl)-2-(3,5-bis(trifluoromethyl)phenyl)piperidine | 85 - 95 | >95 (after chromatography) |
| 2 | Intramolecular Cyclization | N-(4-chloropentanoyl)-2-(3,5-bis(trifluoromethyl)phenyl)piperidine | Bicyclic Tachykinin Antagonist Core | 70 - 85 | >98 (after purification) |
Conclusion
The use of this compound provides an effective means for the synthesis of piperidine-based bicyclic structures common to many Tachykinin antagonists. The representative protocol outlined in this application note demonstrates a straightforward acylation followed by an intramolecular cyclization. This synthetic strategy is amenable to the preparation of a variety of analogs for structure-activity relationship studies in the development of novel Tachykinin receptor antagonists. Researchers can adapt this methodology to different substituted piperidine precursors to generate a library of potential drug candidates.
Application Notes and Protocols: Synthesis of Aminobenzo[a]quinolizines using 4-Chloropentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzo[a]quinolizine and its derivatives are important structural motifs found in a variety of biologically active alkaloids and synthetic compounds. The rigid, tricyclic framework of the benzo[a]quinolizine core makes it an attractive scaffold for the design of novel therapeutic agents targeting a range of biological targets. The introduction of an amino substituent onto this scaffold can provide a handle for further functionalization and can significantly influence the pharmacological properties of the resulting molecules. This application note details a proposed synthetic route to access aminobenzo[a]quinolizines, a novel class of compounds with potential applications in drug discovery and development.
Proposed Synthetic Pathway
The proposed synthesis of aminobenzo[a]quinolizines commences with the acylation of a suitable amino-substituted tetrahydroisoquinoline with 4-chloropentanoyl chloride. This reaction forms an N-acyl intermediate. Subsequent intramolecular cyclization, likely proceeding through an N-acyliminium ion intermediate or a direct intramolecular nucleophilic substitution, would then yield the desired aminobenzo[a]quinolizinone. Further reduction of the lactam functionality could provide access to the fully reduced aminobenzo[a]quinolizidine core.
Figure 1: Proposed reaction pathway for the synthesis of aminobenzo[a]quinolizinones.
Hypothetical Experimental Protocols
Important Note: The following protocols are hypothetical and based on general principles of organic synthesis. Optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, will be necessary. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of N-(4-chloropentanoyl)-amino-tetrahydroisoquinoline (Intermediate)
Materials:
-
Amino-substituted tetrahydroisoquinoline (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amino-substituted tetrahydroisoquinoline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl intermediate.
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Intramolecular Cyclization to Aminobenzo[a]quinolizinone (Product)
Materials:
-
N-(4-chloropentanoyl)-amino-tetrahydroisoquinoline (1.0 eq)
-
Lewis acid (e.g., AlCl₃, TiCl₄, or SnCl₄) (1.2 - 2.0 eq) or a protic acid (e.g., polyphosphoric acid)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-dichloroethane, or nitromethane)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution or aqueous Rochelle's salt solution (for work-up of Lewis acid-mediated reactions)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure (Lewis Acid-Mediated):
-
To a solution of the N-acyl intermediate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the formation of the product.
-
Carefully quench the reaction by pouring it into an ice-water mixture. For some Lewis acids, a work-up with Rochelle's salt solution may be necessary to break up emulsions.
-
Make the aqueous layer basic by the addition of saturated aqueous NaHCO3 solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the target aminobenzo[a]quinolizinone.
Procedure (Thermal or Protic Acid-Mediated):
-
Alternatively, the N-acyl intermediate can be heated in a high-boiling solvent such as toluene or xylene, with or without a protic acid catalyst (e.g., p-toluenesulfonic acid), to effect cyclization.
-
Another alternative is to heat the intermediate in polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-140 °C).
-
Work-up for these procedures typically involves cooling the reaction mixture, pouring it onto ice, basifying with a suitable base (e.g., NaOH or NaHCO₃), and extracting the product with an organic solvent.
-
Purification is then carried out as described above.
Characterization:
-
The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and optionally, X-ray crystallography to confirm its structure and stereochemistry.
Data Presentation (Hypothetical)
Since no specific experimental data has been reported for this reaction, the following table is a template for how quantitative data should be presented once experiments are conducted.
| Entry | Starting Amine | Acylation Yield (%) | Cyclization Method | Cyclization Yield (%) | Overall Yield (%) | m.p. (°C) |
| 1 | Amine A | Data to be filled | Lewis Acid A | Data to be filled | Data to be filled | Data to be filled |
| 2 | Amine A | Data to be filled | Lewis Acid B | Data to be filled | Data to be filled | Data to be filled |
| 3 | Amine B | Data to be filled | Thermal | Data to be filled | Data to be filled | Data to be filled |
Experimental Workflow
The overall experimental workflow for the proposed synthesis is depicted below.
Figure 2: A generalized experimental workflow for the two-step synthesis.
Safety Precautions
-
This compound is corrosive and lachrymatory. It should be handled with extreme care in a fume hood.
-
Lewis acids such as aluminum chloride and titanium tetrachloride are corrosive and react violently with water. They should be handled under anhydrous conditions.
-
Solvents such as dichloromethane are volatile and potentially carcinogenic. Use in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The synthesis of aminobenzo[a]quinolizines via the acylation of amino-tetrahydroisoquinolines with this compound followed by intramolecular cyclization represents a viable, albeit currently undocumented, synthetic strategy. The hypothetical protocols and workflows presented in this document provide a solid starting point for researchers aiming to explore this area of chemical space. Successful execution of this synthetic route will require careful optimization and thorough characterization of all intermediates and final products. The development of a robust synthesis for this class of compounds could provide valuable new molecular entities for drug discovery programs.
Application Notes and Protocols for the Acylation of Primary Amines with 4-Chloropentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acylation of primary amines using 4-chloropentanoyl chloride, a key reaction in the synthesis of novel chemical entities for research and drug development. The resulting N-substituted 4-chloropentanamides are versatile intermediates that can be further functionalized, making them valuable building blocks in medicinal chemistry.
Introduction
Acylation of primary amines with acyl chlorides is a fundamental and robust method for the formation of amide bonds. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion results in the formation of a stable amide linkage. The presence of a chlorine atom on the pentanoyl chain offers a reactive handle for subsequent chemical modifications, such as cyclization or substitution reactions, which is of significant interest in the construction of diverse molecular scaffolds for drug discovery.
The general reaction scheme is as follows:
Where R represents an alkyl or aryl group. Due to the formation of hydrochloric acid as a byproduct, a base is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion.
Applications in Drug Development
The introduction of a chloro-substituted aliphatic chain onto a primary amine can significantly modify the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. The resulting 4-chloro-N-substituted pentanamides can serve as precursors for the synthesis of a variety of heterocyclic compounds, such as piperidones and other nitrogen-containing ring systems, which are prevalent in many biologically active molecules. The chlorine atom can be displaced by various nucleophiles to introduce further diversity, making this a valuable strategy in the generation of compound libraries for high-throughput screening.
Experimental Protocols
Below are two representative protocols for the acylation of primary amines with this compound. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Acylation of an Aliphatic Primary Amine in Dichloromethane (DCM)
This protocol is suitable for the acylation of a wide range of aliphatic primary amines.
Materials:
-
Aliphatic primary amine (e.g., benzylamine)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic primary amine (1.0 eq.) and anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aliphatic-4-chloropentanamide.
Protocol 2: Acylation of an Aromatic Primary Amine in Tetrahydrofuran (THF)
This protocol is adapted for less reactive aromatic amines and uses a stronger base in some cases.
Materials:
-
Aromatic primary amine (e.g., aniline)
-
This compound
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for workup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aromatic primary amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-aryl-4-chloropentanamide.
Data Presentation
The following table summarizes representative, hypothetical data for the acylation of various primary amines with this compound based on the general protocols described above. Actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Primary Amine | Protocol | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 1 | 2 | 92 |
| 2 | n-Butylamine | 1 | 2.5 | 88 |
| 3 | Cyclohexylamine | 1 | 3 | 90 |
| 4 | Aniline | 2 | 6 | 85 |
| 5 | 4-Methoxyaniline | 2 | 5 | 89 |
| 6 | 4-Nitroaniline | 2 | 12 | 75 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the acylation of a primary amine with this compound.
Signaling Pathway Analogy: Amide Bond Formation
While not a biological signaling pathway, the logical progression of the chemical reaction can be visualized in a similar manner, illustrating the key steps of the nucleophilic addition-elimination mechanism.
Application Notes and Protocols for Friedel-Crafts Acylation using 4-Chloropentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The use of bifunctional acylating agents, such as 4-chloropentanoyl chloride, offers a strategic advantage, as the resulting product contains a reactive alkyl halide moiety that can be utilized in subsequent transformations, most notably intramolecular cyclizations to form valuable tetralone scaffolds.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates—benzene, toluene, anisole, and thiophene—with this compound. Additionally, a protocol for the subsequent intramolecular cyclization of the acylated product to form α-tetralone is described.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated by the reaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the corresponding aryl ketone.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocols
Safety Precautions:
-
Aluminum chloride (AlCl₃) is a corrosive and moisture-sensitive solid that reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4][5]
-
This compound is a corrosive and moisture-sensitive liquid. Handle in a fume hood with appropriate PPE.
-
All glassware must be thoroughly dried before use to prevent decomposition of the Lewis acid and the acyl chloride.[6] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Friedel-Crafts Acylation of Aromatic Compounds
This protocol provides a general procedure for the acylation of benzene, toluene, anisole, and thiophene. Specific details for each substrate are provided in the data table below.
Materials:
-
Aromatic Substrate (Benzene, Toluene, Anisole, or Thiophene)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) for thiophene
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas outlet (e.g., connected to a bubbler or drying tube)
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in the anhydrous solvent (e.g., DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 - 1.2 equivalents), dissolved in the anhydrous solvent, dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture slowly onto crushed ice containing concentrated HCl.[6] Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Data Presentation: Friedel-Crafts Acylation of Various Aromatic Compounds
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Predicted Yield (%) |
| Benzene | AlCl₃ | CS₂ | 0 to RT | 2-4 | 4-Chloro-1-phenyl-1-pentanone | 75-85 |
| Toluene | AlCl₃ | DCM | 0 to RT | 2-4 | 4-Chloro-1-(p-tolyl)-1-pentanone | 80-90 |
| Anisole | AlCl₃ | DCM | 0 | 1-2 | 4-Chloro-1-(4-methoxyphenyl)-1-pentanone | 85-95 |
| Thiophene | SnCl₄ | Benzene | 0 to RT | 3-5 | 4-Chloro-1-(thiophen-2-yl)-1-pentanone | 70-80 |
Note: Yields are predicted based on typical Friedel-Crafts acylation reactions and may vary depending on the specific experimental conditions.
Protocol 2: Intramolecular Cyclization to α-Tetralone
The 4-chloro-1-aryl-1-pentanone products from Protocol 1 can undergo an intramolecular Friedel-Crafts alkylation to form α-tetralone derivatives.
Materials:
-
4-Chloro-1-phenyl-1-pentanone (from Protocol 1)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 4-chloro-1-phenyl-1-pentanone (1.0 equivalent) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C and add anhydrous aluminum chloride (1.1 equivalents) portion-wise with stirring.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: Follow the workup and purification steps (6-9) as described in Protocol 1 to isolate the α-tetralone product.
Data Presentation: Intramolecular Cyclization
| Starting Material | Product | Predicted Yield (%) |
| 4-Chloro-1-phenyl-1-pentanone | α-Tetralone | 80-90 |
| 4-Chloro-1-(p-tolyl)-1-pentanone | 7-Methyl-α-tetralone | 80-90 |
| 4-Chloro-1-(4-methoxyphenyl)-1-pentanone | 6-Methoxy-α-tetralone | 75-85 |
Note: The cyclization of the thiophene derivative may lead to a thieno-fused cyclohexanone.
Visualizations
Experimental Workflow
Caption: General workflow for Friedel-Crafts acylation and subsequent cyclization.
Logical Relationship of Reactants and Products
Caption: Relationship between reactants and products.
References
Protocol for N-acylation with 4-Chloropentanoyl Chloride: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-acylation of primary and secondary amines with 4-chloropentanoyl chloride. This reaction is a valuable tool in organic synthesis and drug discovery for the introduction of a functionalized five-carbon chain, which can serve as a versatile intermediate for further molecular elaboration.
Introduction
N-acylation is a fundamental reaction in organic chemistry used to form a stable amide bond. The reaction of an amine with an acyl chloride, such as this compound, proceeds through a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the corresponding N-(4-chloropentanoyl) amide. A base is typically added to neutralize the hydrogen chloride byproduct generated during the reaction. The resulting amide product contains a reactive chlorine atom at the 4-position, which can be utilized for subsequent nucleophilic substitution reactions to build more complex molecules.
Reaction and Mechanism
The overall reaction involves the coupling of a primary or secondary amine with this compound in the presence of a non-nucleophilic base to yield the N-acylated product and the hydrochloride salt of the base.
General Reaction Scheme:
The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is used to scavenge the HCl produced.
Data Presentation
| Entry | Amine Substrate | Product | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | 4-Chloro-N-phenylpentanamide | Triethylamine | Dichloromethane | 2 - 4 | 0 to RT | ~90 |
| 2 | 4-Fluoroaniline | 4-Chloro-N-(4-fluorophenyl)pentanamide | Triethylamine | Dichloromethane | 2 - 4 | 0 to RT | ~92 |
| 3 | Benzylamine | N-Benzyl-4-chloropentanamide | Triethylamine | Dichloromethane | 2 - 4 | 0 to RT | ~95 |
| 4 | Pyrrolidine | 1-(4-Chloropentanoyl)pyrrolidine | Triethylamine | Dichloromethane | 2 - 4 | 0 to RT | ~91 |
| 5 | Ethyl glycinate | Ethyl N-(4-chloropentanoyl)glycinate | Triethylamine | Dichloromethane | 3 - 5 | 0 to RT | ~85 |
| 6 | 2-Aminopyridine | 4-Chloro-N-(pyridin-2-yl)pentanamide | Pyridine | Dichloromethane | 4 - 6 | 0 to RT | ~80 |
Experimental Protocols
Below are two detailed protocols for the N-acylation of an aromatic and an aliphatic amine with this compound.
Protocol 1: N-Acylation of Aniline
This protocol details the N-acylation of aniline with this compound in an organic solvent.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.05 eq)[1]
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the cooled amine solution dropwise via a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: N-Acylation of Benzylamine
This protocol describes the N-acylation of the aliphatic amine, benzylamine, with this compound.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF in a round-bottom flask, cool the mixture to 0 °C.
-
Add this compound (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
General N-Acylation Workflow
Caption: General experimental workflow for the N-acylation of amines.
Nucleophilic Addition-Elimination Mechanism
Caption: Mechanism of N-acylation via nucleophilic addition-elimination.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts vigorously with water, so all glassware should be dry, and anhydrous solvents should be used.
Conclusion
The N-acylation of primary and secondary amines with this compound is a robust and efficient method for the synthesis of N-(4-chloropentanoyl) amides. The protocols provided offer a reliable foundation for this transformation. The resulting products are valuable intermediates in drug discovery and organic synthesis due to the presence of a reactive chloride handle, allowing for further functionalization. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity.
References
Application Notes and Protocols for 4-Chloropentanoyl Chloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-chloropentanoyl chloride in various chemical reactions. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
This compound (CAS No. 63480-12-6) is a reactive acyl chloride that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive acyl chloride group and a chlorinated alkyl chain, allows for a variety of subsequent chemical transformations. The acyl chloride is a potent electrophile, readily undergoing acylation reactions with a wide range of nucleophiles.[1] This reactivity makes it a valuable reagent for the synthesis of esters, amides, and aryl ketones through Friedel-Crafts reactions. The presence of the chlorine atom at the 4-position provides a handle for further functionalization, including intramolecular cyclization to form lactams.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Cl₂O | [2] |
| Molecular Weight | 155.02 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether) | [1] |
| Reactivity | Reacts vigorously with water | [1] |
Key Applications and Reaction Conditions
This compound is a valuable reagent in a variety of organic transformations. The following sections detail the protocols for its primary applications.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. This compound can be used to introduce a 4-chloropentanoyl group onto an aromatic ring in the presence of a Lewis acid catalyst.
Reaction Scheme:
General Experimental Protocol: Acylation of Anisole
This protocol describes the Friedel-Crafts acylation of anisole with an acyl chloride, which can be adapted for this compound.[3][4]
Materials:
-
Anisole
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. Ensure all glassware is thoroughly dried.
-
In a fume hood, cautiously add anhydrous AlCl₃ (1.1 to 2.0 equivalents) to the reaction flask.
-
Add dry dichloromethane to the flask to create a slurry.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add anisole (1.0 equivalent), dissolved in a small amount of dry dichloromethane, dropwise to the reaction mixture at 0 °C.
-
After the addition of anisole, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
Quantitative Data for Friedel-Crafts Acylation of Anisole (Adapted from a general procedure): [1][5]
| Acyl Chloride | Aromatic Substrate | Lewis Acid (equiv.) | Solvent | Reaction Time | Temperature | Yield (%) |
| Propionyl chloride | Anisole | AlCl₃ (1.1) | Dichloromethane | 15 min (RT) | 0 °C to RT | Not specified |
| Acetyl chloride | Anisole | AlCl₃ (1.1) | Dichloromethane | 15 min (RT) | 0 °C to RT | 85.7 |
Note: The yields are for similar acyl chlorides and serve as an estimation.
Esterification
This compound readily reacts with alcohols and phenols to form the corresponding esters. These reactions are typically fast and proceed at room temperature.[6]
Reaction Scheme:
General Experimental Protocol: Esterification of Phenol
This protocol outlines the esterification of phenol with an acyl chloride.[7]
Materials:
-
Phenol
-
This compound
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve phenol (1.0 equivalent) and a base like pyridine or triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Quantitative Data for Esterification of Phenols (Adapted from a general procedure):
| Phenol | Acyl Chloride | Catalyst | Solvent | Reaction Time | Temperature | Conversion (%) |
| Phenol | Benzoyl chloride | TiO₂ | None | 30 min | 25 °C | 92 |
| β-Naphthol | Acetyl chloride | TiO₂ | None | 15 min | 25 °C | 88 |
Note: These data are for different acyl chlorides and catalysts but illustrate the high efficiency of such reactions.
Amide Synthesis
The reaction of this compound with primary or secondary amines provides a straightforward route to the corresponding amides. The reaction is typically rapid and exothermic.
Reaction Scheme:
General Experimental Protocol: Synthesis of N-Aryl-4-chloropentanamide
This protocol is adapted from general procedures for the synthesis of N-aryl amides from acyl chlorides.[8]
Materials:
-
Substituted Aniline
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask at 0 °C.
-
Slowly add a solution of this compound (1.1 equivalents) in dichloromethane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure N-aryl-4-chloropentanamide.
Quantitative Data for Amide Synthesis:
| Amine | Acyl Chloride | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Diphenylamine | 4-Chlorobenzoyl chloride | Pyridine | CH₂Cl₂ | Not specified | Not specified | ~70 |
| N-alkyl/aryl amines | 4-Chlorobenzenesulfonyl chloride | NaH | DMF | Not specified | Not specified | Good |
Application in Drug Development: Synthesis of Bioactive Scaffolds
The derivatives of this compound, particularly the amides, are valuable intermediates for the synthesis of heterocyclic compounds with potential biological activity. One important application is the intramolecular cyclization of N-aryl-4-chloropentanamides to form piperidinone (lactam) structures, which are present in many biologically active molecules.
Intramolecular Cyclization to form Piperidinones (Lactams)
The N-aryl-4-chloropentanamides can undergo intramolecular cyclization under basic conditions to yield N-aryl-5-methylpiperidin-2-ones. This transformation is a key step in the construction of various heterocyclic scaffolds.
Reaction Scheme:
Experimental Workflow for Intramolecular Cyclization:
Caption: General workflow for the synthesis of N-aryl-5-methylpiperidin-2-ones.
Potential as Enzyme Inhibitors
Compounds containing chloro-substituents are prevalent in a wide range of pharmaceuticals, including enzyme inhibitors.[9] The derivatives of this compound could be explored as potential inhibitors for various enzymes. For instance, the synthesis of novel sulfonamide derivatives has been shown to yield compounds with enzyme inhibitory activity.[9] While no specific signaling pathway has been directly linked to a derivative of this compound in the available literature, a hypothetical application could be in the development of kinase inhibitors, a common strategy in cancer therapy.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase1 [label="Kinase A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase2 [label="Kinase B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactor [label="Transcription Factor", fillcolor="#FBBC05", fontcolor="#202124"]; GeneExpression [label="Gene Expression\n(Cell Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="4-Chloropentanoyl\nChloride Derivative\n(Hypothetical Inhibitor)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> Receptor; Receptor -> Kinase1 [label="activates"]; Kinase1 -> Kinase2 [label="activates"]; Kinase2 -> TranscriptionFactor [label="activates"]; TranscriptionFactor -> GeneExpression [label="regulates"]; Inhibitor -> Kinase1 [label="inhibits", style=dashed, color="#EA4335"]; } enddot
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts vigorously with water and other protic solvents, releasing corrosive hydrogen chloride gas.[1] Store in a cool, dry place away from moisture.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant potential for the construction of complex molecules, including those with potential applications in drug discovery. The protocols and data presented in this document provide a foundation for its use in acylation and cyclization reactions. Further exploration of its derivatives may lead to the discovery of novel bioactive compounds.
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. wjpsonline.com [wjpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Chloropentanoyl Chloride
Welcome to the technical support center for optimizing chemical reactions involving 4-chloropentanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the proper handling and storage procedures for this compound?
This compound is a reactive and corrosive chemical that requires careful handling.[1][2] It is sensitive to moisture and will react with water to produce hydrochloric acid and 4-chloropentanoic acid.[1]
-
Handling : Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Storage : Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
-
Safety : this compound is harmful if swallowed and causes severe skin burns and eye damage.[2] In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[3]
Troubleshooting Friedel-Crafts Acylation
Q2: My Friedel-Crafts acylation reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in Friedel-Crafts acylation are a frequent issue. The most common culprits include:
-
Catalyst Inactivity : The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water in the solvent, reagents, or on the glassware will deactivate it.[5][6]
-
Insufficient Catalyst : The product of the acylation (an aryl ketone) can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts (at least 1.1 equivalents) of the catalyst are often required.[5][7]
-
Deactivated Aromatic Substrate : The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated, inhibiting the reaction.[5][8]
-
Suboptimal Temperature : The reaction temperature can significantly impact the yield. Some reactions require heating to proceed, while others need to be kept at low temperatures (e.g., 0-10°C) to prevent side reactions.[5][9]
-
Intramolecular Cyclization : A potential side reaction is the intramolecular cyclization of the product, where the Lewis acid activates the terminal alkyl chloride, leading to the formation of a tetralone byproduct. This is particularly favored at higher temperatures.[9]
Q3: I am observing multiple products in my Friedel-Crafts reaction. What is happening?
The formation of multiple products can be due to:
-
Isomer Formation : Depending on the substituents on your aromatic ring, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers.
-
Intramolecular Cyclization : As mentioned above, the initial product can undergo a subsequent intramolecular Friedel-Crafts reaction to form a cyclic ketone, especially if the reaction is heated or run for an extended period.[9]
-
Polyacylation : While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[5][10]
Troubleshooting Amide Synthesis
Q4: I am attempting to synthesize an amide, but the reaction is not proceeding or is incomplete. What could be the problem?
While the reaction of acyl chlorides with primary or secondary amines is typically rapid, issues can arise:[11]
-
Poor Nucleophilicity of the Amine : If the amine is sterically hindered or has electron-withdrawing groups that reduce the nucleophilicity of the nitrogen atom, the reaction rate can be significantly slower.
-
Insufficient Base : The reaction produces hydrogen chloride (HCl) as a byproduct.[12] This will protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is necessary to scavenge the HCl.[6][11]
-
Reagent Quality : The this compound may have hydrolyzed due to improper storage. Ensure you are using a fresh or properly stored reagent.
Q5: A white precipitate formed immediately after I mixed my amine and this compound. What is it?
The white precipitate is most likely the hydrochloride salt of your amine or the base used (e.g., triethylammonium chloride).[13] This is expected, as the base reacts with the HCl generated during the reaction. It is not typically an issue and is usually removed during the aqueous workup.[14]
Data Presentation
Table 1: General Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation
| Parameter | Potential Issue | Recommended Action |
| Reagents/Solvent | Presence of moisture | Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven. Handle reagents under an inert atmosphere.[5][6] |
| Lewis Acid Catalyst | Inactive due to hydration | Use a fresh, unopened bottle of the catalyst or purify it before use. |
| Insufficient quantity | Increase catalyst loading to at least 1.1 stoichiometric equivalents.[7] | |
| Reaction Temperature | Too low, preventing reaction | Gradually increase the temperature and monitor progress by TLC.[7] |
| Too high, causing side reactions | Maintain strict low-temperature control (e.g., 0-5°C), especially during reagent addition.[9] | |
| Aromatic Substrate | Deactivated by substituents | Consider using a more electron-rich (activated) substrate if possible.[5] |
Table 2: Common Conditions for Amide Synthesis
| Parameter | Typical Condition | Notes |
| Solvent | Anhydrous aprotic solvents (DCM, THF, DMF) | Ensures reagents do not hydrolyze.[6] |
| Temperature | 0°C to Room Temperature | The reaction is often exothermic; initial cooling is recommended.[11] |
| Base | 1.1 - 1.5 equivalents of TEA or Pyridine | Scavenges HCl byproduct.[15] |
| Stoichiometry | ~1.0 equivalent of amine to 1.0-1.1 equivalents of acyl chloride | A slight excess of the acyl chloride can help drive the reaction to completion. |
| Reaction Time | 1 - 16 hours | Monitor by TLC until the starting amine is consumed.[11] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
Objective: To synthesize an aryl ketone via Friedel-Crafts acylation of an aromatic compound with this compound.
Materials:
-
Anhydrous Lewis Acid (e.g., AlCl₃) (1.1 eq.)
-
Aromatic Substrate (1.0 eq.)
-
This compound (1.05 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice and concentrated HCl
Procedure:
-
Setup : Under an inert atmosphere (e.g., nitrogen), add the anhydrous Lewis acid to a flame-dried flask equipped with a magnetic stirrer and a dropping funnel. Add anhydrous DCM to create a suspension.
-
Reagent Addition : Cool the suspension to 0°C in an ice bath. Dissolve the aromatic substrate and this compound in anhydrous DCM and add the mixture to the dropping funnel.
-
Reaction : Add the solution from the dropping funnel dropwise to the stirred Lewis acid suspension, ensuring the internal temperature is maintained between 0-10°C.[9] After the addition is complete, stir the reaction at this temperature and monitor its progress by TLC.
-
Work-up : Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the catalyst complex.[9]
-
Extraction : Transfer the mixture to a separatory funnel. Extract the product with DCM. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.[14]
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[14]
Protocol 2: General Procedure for Amide Synthesis
Objective: To synthesize an N-substituted amide from an amine and this compound.
Materials:
-
Primary or Secondary Amine (1.0 eq.)
-
This compound (1.05 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Setup : In an oven-dried flask under a nitrogen atmosphere, dissolve the amine and triethylamine in anhydrous DCM. Cool the solution to 0°C in an ice bath.[15]
-
Reagent Addition : Dissolve this compound in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.
-
Reaction : After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting amine.
-
Work-up : Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any 4-chloropentanoic acid), and brine.[14]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide product. Further purification can be achieved via column chromatography or recrystallization if necessary.[15]
Visualizations
Troubleshooting and Reaction Workflows
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: Competing reaction pathways in Friedel-Crafts acylation.
Caption: General experimental workflow for amide synthesis.
References
- 1. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. framochem.com [framochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: 4-Chloropentanoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the use of 4-chloropentanoyl chloride in acylation reactions. The information is tailored to address specific issues encountered during experiments, with a focus on minimizing side reactions and optimizing product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound in Friedel-Crafts acylation?
The main competing reaction is an intramolecular Friedel-Crafts alkylation. After the initial intermolecular acylation of the aromatic substrate, the Lewis acid catalyst can activate the terminal alkyl chloride of the newly formed ketone. This leads to an intramolecular cyclization, forming a six-membered ring and yielding a tetralone byproduct.[1] Controlling reaction conditions to favor the desired intermolecular reaction is crucial for obtaining a high yield of the target 4-chloro-1-arylpentan-1-one.
Q2: How does reaction temperature influence the formation of side products?
Temperature is a critical parameter for controlling selectivity. Lower temperatures, generally in the range of 0-10°C, significantly favor the intended intermolecular acylation.[1] Conversely, higher temperatures or extended reaction times tend to promote the subsequent intramolecular cyclization, leading to an increase in the tetralone byproduct.[1] Therefore, strict temperature control is essential, particularly during the addition of the acyl chloride and the aromatic substrate.[1]
Q3: Which Lewis acid is recommended to minimize side reactions?
While aluminum chloride (AlCl₃) is a potent and common Lewis acid for Friedel-Crafts acylation, its high reactivity can also promote the undesired intramolecular cyclization.[1] For substrates that are sensitive or when byproduct formation is a significant issue, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer improved selectivity. This improved selectivity may come at the cost of a slower reaction rate and potentially lower overall yield.[1]
Q4: Why is a stoichiometric amount of Lewis acid often required?
In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively deactivates the catalyst, preventing it from participating further in the reaction. Consequently, at least a stoichiometric amount (and often a slight excess) of the Lewis acid relative to the this compound is necessary to drive the reaction to completion.[1]
Q5: What is the likely cause of a low or no yield of the desired product?
Several factors can contribute to a failed reaction:
-
Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate the catalyst. It is imperative to use anhydrous reagents and solvents and to flame-dry all glassware.
-
Insufficient Catalyst: As the product forms a complex with the Lewis acid, using less than a stoichiometric amount will result in an incomplete reaction.[1]
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation is generally not effective with strongly deactivated aromatic rings (e.g., those with nitro or cyano groups).
Q6: My reaction mixture shows the presence of 4-chloropentanoic acid. What is the cause?
The presence of 4-chloropentanoic acid is indicative of the hydrolysis of this compound. This occurs when the acyl chloride comes into contact with water. To prevent this, ensure that all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Data Presentation
The following table summarizes the expected product distribution based on the choice of Lewis acid and reaction temperature. Note that specific yields can vary depending on the aromatic substrate and other reaction conditions.
| Lewis Acid | Temperature (°C) | Desired Product (Intermolecular Acylation) Yield | Side Product (Intramolecular Cyclization) Yield |
| AlCl₃ | 0 - 5 | High | Low |
| AlCl₃ | 25 (Room Temp) | Moderate to High | Moderate |
| AlCl₃ | > 40 | Low to Moderate | High |
| FeCl₃ | 0 - 5 | Moderate | Very Low |
| ZnCl₂ | 0 - 5 | Low to Moderate | Very Low |
Experimental Protocols
Protocol for Minimizing Side Reactions in the Acylation of Benzene with this compound
This protocol is designed to favor the formation of 5-chloro-1-phenylpentan-1-one over the cyclized byproduct.
Materials:
-
This compound
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: All glassware must be thoroughly flame-dried and assembled under a dry nitrogen or argon atmosphere to prevent moisture contamination. In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5°C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained between 0-5°C. After the formation of the acylium ion complex is complete, add a solution of anhydrous benzene (1.0-1.2 equivalents) in anhydrous DCM to the dropping funnel. Add the benzene solution dropwise to the reaction mixture, making sure the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Isolation and Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by column chromatography or recrystallization to yield the desired 5-chloro-1-phenylpentan-1-one.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway Diagram
The following diagram illustrates the desired intermolecular acylation pathway and the competing intramolecular cyclization side reaction.
Caption: Desired acylation versus the side reaction pathway.
Troubleshooting Guide
This flowchart provides a logical approach to diagnosing and resolving common issues encountered during the acylation reaction with this compound.
Caption: A step-by-step guide to troubleshoot your experiment.
References
4-Chloropentanoyl chloride stability and storage conditions
Technical Support Center: 4-Chloropentanoyl Chloride
This technical support guide provides essential information on the stability and storage of this compound for researchers, scientists, and drug development professionals. Please consult this guide to troubleshoot common issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and unexpected byproducts. What could be the cause?
A1: The most likely cause is the degradation of the this compound due to improper handling or storage. This compound is highly sensitive to moisture and will readily hydrolyze to 4-chloropentanoic acid and hydrochloric acid.[1] The presence of these impurities can interfere with your reaction. Ensure that you are using anhydrous solvents and working under an inert atmosphere (e.g., nitrogen or argon).
Q2: I noticed that the this compound in my bottle has developed a slight color and a pungent, acidic smell. Is it still usable?
A2: A change in color or the development of a strong acidic odor are indicators of decomposition. The pungent smell is likely due to the formation of hydrogen chloride gas from hydrolysis.[2][3] It is highly recommended to test the purity of the reagent before use. A simple method is to carefully take an aliquot, dissolve it in a dry, inert solvent, and analyze it by GC-MS or ¹H NMR to quantify the level of impurities. If significant degradation has occurred, it is best to use a fresh bottle.
Q3: What are the immediate steps to take in case of a spill of this compound?
A3: In case of a spill, you should first ensure the area is well-ventilated and evacuate any non-essential personnel.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] For small spills, absorb the liquid with an inert, dry material like sand or vermiculite. Do not use combustible materials like paper towels. For larger spills, it may be necessary to neutralize the area with a weak base, such as sodium bicarbonate, with extreme caution as the reaction can be vigorous. Do not add water directly to the spill as it will react violently.[2]
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Yes, storage in a refrigerator is recommended to minimize decomposition. However, it is crucial that the container is tightly sealed to prevent the ingress of moisture.[3][4] The bottle should be stored in a secondary container to prevent accidental spills and contamination. It is also advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface of the reagent.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Degradation of this compound | - Use a fresh bottle of the reagent.- Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use anhydrous solvents. |
| Formation of unexpected byproducts | Presence of hydrolysis products (4-chloropentanoic acid, HCl) | - Purify the this compound by distillation under reduced pressure if facilities are available.- Check the purity of the starting material before use. |
| Vigorous, exothermic reaction upon addition of reagent | Reaction with residual water in the reaction mixture | - Ensure the reaction setup is completely dry.- Add the this compound slowly and at a low temperature. |
| Corrosion of metal equipment | Reaction with the acyl chloride or its decomposition products | - Use glass or Teflon-lined equipment.- Avoid contact with incompatible metals.[2] |
Stability and Storage Conditions
Proper storage is critical to maintaining the quality of this compound.
| Parameter | Recommended Condition | Reasoning |
| Temperature | Cool (2-8 °C)[4] | To slow down the rate of decomposition. |
| Atmosphere | Inert gas (Nitrogen or Argon)[4] | To prevent contact with atmospheric moisture. |
| Container | Tightly sealed, glass or corrosion-resistant container[2][5] | To prevent moisture ingress and reaction with the container material. |
| Incompatible Materials | Water, alcohols, strong bases, amines, and metals[2][3] | Reacts vigorously and exothermically with these substances. |
| Light | Protect from light[4] | To prevent potential light-induced degradation. |
Factors Affecting Stability
Caption: Factors leading to the degradation of this compound.
Experimental Protocol: Purity Assessment by ¹H NMR
This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary hydrolysis product, 4-chloropentanoic acid.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Glass syringe and needle
-
Inert atmosphere (glove box or Schlenk line)
Procedure:
-
Sample Preparation (under inert atmosphere): a. Place a clean, dry NMR tube under an inert atmosphere. b. Using a glass syringe, carefully draw approximately 0.5 mL of anhydrous CDCl₃ and add it to the NMR tube. c. With a clean, dry syringe, draw a small, precise amount (e.g., 5 µL) of the this compound and add it to the CDCl₃ in the NMR tube. d. Cap the NMR tube securely while still under the inert atmosphere. e. Gently mix the contents of the NMR tube.
-
NMR Acquisition: a. Acquire a ¹H NMR spectrum of the sample. b. Ensure the spectral window is wide enough to observe all expected peaks.
-
Data Analysis: a. Identify characteristic peaks:
- This compound: The protons adjacent to the carbonyl group (α-protons) will appear as a triplet at approximately 2.9-3.1 ppm. The proton on the carbon bearing the chlorine (γ-proton) will appear as a multiplet around 4.1-4.3 ppm. The methyl group will be a doublet around 1.5-1.7 ppm.
- 4-Chloropentanoic acid (hydrolysis product): The α-protons will be shifted slightly upfield to around 2.5-2.7 ppm. A broad singlet corresponding to the carboxylic acid proton will be visible, typically downfield (>10 ppm). b. Quantify purity: Integrate the area of a well-resolved peak corresponding to the product and a peak corresponding to the impurity. The molar ratio can be calculated from the ratio of these integrals, divided by the number of protons each signal represents.
Purity (%) = [Integral(product) / (Integral(product) + Integral(impurity))] x 100
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Be aware of the corrosive and moisture-sensitive nature of the compound.
-
Have appropriate spill cleanup materials readily available.
References
Technical Support Center: Handling Moisture-Sensitive 4-Chloropentanoyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of 4-Chloropentanoyl chloride. Due to its high reactivity, particularly with moisture, proper handling procedures are critical to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound (CAS No: 63480-12-6) is a reactive acyl chloride.[1] Its sensitivity to moisture stems from the highly electrophilic carbonyl carbon, which is readily attacked by nucleophiles like water. This reaction, known as hydrolysis, is vigorous and exothermic, converting the this compound into 4-chloropentanoic acid and corrosive hydrogen chloride (HCl) gas. This degradation not only consumes the reagent but the HCl generated can also interfere with subsequent reaction steps.
Q2: How can I visually identify if my this compound has been compromised by moisture?
This compound is typically a colorless to pale yellow liquid.[1] Hydrolysis leads to the formation of 4-chloropentanoic acid, which may appear as a separate phase or cause the liquid to become cloudy. A pungent, acidic odor, characteristic of hydrogen chloride, is also a strong indicator of moisture contamination.
Q3: What are the proper storage conditions for this compound?
To maintain its integrity, this compound must be stored under strictly anhydrous (moisture-free) conditions. It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. Store the container in a cool, dry, and well-ventilated area away from incompatible materials like strong bases, alcohols, and metals.
Q4: What personal protective equipment (PPE) is necessary when handling this compound?
Due to its corrosive nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat. All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of its corrosive and irritating vapors.[2]
Troubleshooting Guide
Issue 1: Low or no yield in acylation reaction.
This is one of the most common problems encountered when using this compound and is often linked to the reagent's purity or the reaction conditions.[3][4]
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is rigorously oven-dried (e.g., at 120 °C for several hours) and cooled under a stream of inert gas before use. Use anhydrous solvents, either commercially purchased or freshly distilled over an appropriate drying agent. Handle all reagents and perform the reaction under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.[5] |
| Inactive Catalyst (for Friedel-Crafts Acylation) | If using a Lewis acid catalyst (e.g., AlCl₃), it is crucial that it is fresh and has not been exposed to moisture. Use a new, unopened bottle or a freshly purified batch.[3] |
| Suboptimal Reaction Temperature | Acylation reactions can be highly exothermic. If the temperature is too high, it can lead to side reactions and decomposition. Conversely, if the temperature is too low, the reaction may not proceed at a sufficient rate. Maintain the recommended temperature for your specific reaction, often starting at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature.[3] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider increasing the reaction time or temperature, or adding a slight excess of this compound.[4] |
Issue 2: Formation of multiple products or impurities.
The presence of unexpected byproducts can complicate purification and reduce the yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | The most common impurity is 4-chloropentanoic acid, formed from the reaction of the starting material with water. To remove this acidic impurity during workup, wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution. The 4-chloropentanoic acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer. |
| Side Reactions | Depending on the substrate and reaction conditions, other side reactions may occur. For example, in reactions with amines, the HCl byproduct can protonate the amine starting material, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base (e.g., triethylamine, pyridine) is often necessary to scavenge the HCl produced.[6][7] |
| Poor Quality of Starting Materials | Ensure that all starting materials are of high purity. Impurities in other reagents can lead to the formation of byproducts. |
Data Presentation
| Property | Value |
| Molecular Formula | C₅H₈Cl₂O[2] |
| Molecular Weight | 155.02 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[8] |
| Boiling Point | Not available[8] |
| Density | Not available[8] |
| CAS Number | 63480-12-6 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using this compound
This protocol describes a general method for the synthesis of an amide from an amine and this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Syringes and needles
Procedure:
-
Set up the oven-dried round-bottom flask under an inert atmosphere.
-
To the flask, add the amine and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the triethylamine or pyridine to the stirred solution.
-
Slowly add the this compound dropwise to the reaction mixture via a syringe over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography as required.
Protocol 2: General Procedure for Quenching Excess this compound
This protocol outlines a safe method for neutralizing unreacted this compound at the end of a reaction.[9][10][11]
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a solution of an alcohol (e.g., isopropanol or ethanol) in a hydrocarbon solvent (e.g., toluene).[10]
-
Large Erlenmeyer flask
-
Ice bath
-
Stir bar
Procedure:
-
In a large Erlenmeyer flask, place the quenching solution (either saturated aqueous NaHCO₃ or the alcohol solution). The volume should be sufficient to react with all the excess acyl chloride and to dissipate the heat generated.
-
Cool the quenching solution in an ice bath with stirring.
-
Slowly and carefully add the reaction mixture containing the unreacted this compound to the cold, stirred quenching solution dropwise. Caution: The reaction is exothermic and, if using sodium bicarbonate, will evolve CO₂ gas. Ensure the addition rate is slow enough to control the temperature and any gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete quenching.
-
The quenched mixture can then be worked up as appropriate for your product isolation.
Visualizations
Caption: A logical workflow for experiments involving this compound.
Caption: A decision tree for troubleshooting low yields in acylation reactions.
Caption: The reaction pathway for the hydrolysis of this compound.
References
- 1. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H8Cl2O | CID 12603962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. americanelements.com [americanelements.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 11. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Quenching Unreacted 4-Chloropentanoyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted 4-Chloropentanoyl chloride in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching of this compound.
| Issue | Potential Cause | Recommended Action |
| Violent/Uncontrolled Reaction | Rapid addition of quenching agent to the highly reactive acyl chloride. | Add the quenching agent slowly and in a controlled manner to the reaction mixture. Ensure the reaction vessel is adequately cooled in an ice bath to dissipate the heat generated during the exothermic reaction. |
| Incomplete Quenching (Acyl Chloride Still Present) | Insufficient amount of quenching agent used. Poor mixing of the biphasic system (if applicable). | Use a sufficient excess of the quenching agent (e.g., 5-10 equivalents). Ensure vigorous stirring to promote efficient mixing, especially if the reaction mixture is not homogeneous. The progress of the quench can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting material.[1] |
| Formation of a White Precipitate | Formation of an insoluble salt (e.g., amine hydrochloride) when using an amine as a quenching agent. | The precipitate is typically the salt of the amine and HCl byproduct. It can be removed by filtration or by washing the organic layer with water during workup. |
| Low Yield of Desired Product After Workup | Hydrolysis of the desired product if it is sensitive to acidic or basic conditions. Emulsion formation during aqueous workup. | Neutralize the reaction mixture to an appropriate pH before extraction. To break emulsions, add brine (saturated NaCl solution) or small amounts of a different organic solvent. Gentle swirling of the separatory funnel can also help. |
| Unexpected Side Product: γ-Valerolactone | Intramolecular cyclization of this compound, especially under basic or heated conditions. | To minimize cyclization, perform the quenching at low temperatures (0 °C or below). If a basic quench is required, use a non-nucleophilic base or add the base slowly at low temperature. For quenching prior to workup of a reaction where the desired product is an amide or ester, the formation of the lactone from unreacted starting material can be minimized by careful control of reaction and quench conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and moisture-sensitive liquid. It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[2] It can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What are the common quenching agents for this compound and what products do they form?
A2: The choice of quenching agent determines the final product:
-
Water: Reacts to form 4-chloropentanoic acid and HCl. This is a highly exothermic reaction.
-
Alcohols (e.g., methanol, ethanol): React to form the corresponding ester (e.g., methyl 4-chloropentanoate) and HCl.[3][4]
-
Amines (e.g., ammonia, primary or secondary amines): React to form the corresponding amide (e.g., 4-chloropentanamide) and an ammonium chloride salt.[4]
Q3: How can I safely quench a large quantity of unreacted this compound?
A3: For larger quantities, it is crucial to add the this compound slowly to a cooled (ice bath), stirred solution of the quenching agent. This ensures that the heat generated is effectively dissipated. A dropping funnel is recommended for controlled addition. Never add the quenching agent to the bulk acyl chloride.
Q4: My reaction solvent is aprotic (e.g., DCM, THF). How should I proceed with the quench?
A4: You can directly add the quenching agent to the cooled reaction mixture. Be aware that if you use an aqueous quenching agent, a biphasic mixture will form, requiring vigorous stirring.
Q5: How do I handle the HCl gas produced during quenching?
A5: All quenching procedures should be performed in a chemical fume hood to ensure adequate ventilation. The HCl gas will be safely exhausted. For larger scale reactions, a gas trap containing a dilute solution of sodium hydroxide can be used to neutralize the HCl gas.
Experimental Protocols
Protocol 1: Standard Quenching Procedure with Water
-
Preparation: In a flask of appropriate size, place an excess of water (at least 10 equivalents relative to the amount of this compound to be quenched). Cool the flask in an ice bath.
-
Addition: Slowly add the solution containing the unreacted this compound to the cold water with vigorous stirring. A dropping funnel is recommended for a controlled addition.
-
Neutralization: After the addition is complete, continue stirring for 15-30 minutes. The resulting acidic solution can be neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until gas evolution ceases.
-
Workup: The neutralized aqueous solution can then be extracted with a suitable organic solvent to isolate any organic products.
Protocol 2: Quenching with Methanol to Form the Methyl Ester
-
Preparation: In a flask, place an excess of methanol (at least 10 equivalents) and cool it in an ice bath.
-
Addition: Slowly add the solution of this compound to the cold methanol with stirring.
-
Base Addition: To neutralize the HCl generated, a non-nucleophilic base such as triethylamine or pyridine can be added to the reaction mixture.
-
Workup: The reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer should be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent removed under reduced pressure.
Visualizations
Caption: A generalized workflow for quenching unreacted this compound.
Caption: A decision tree for troubleshooting common issues during the quenching process.
References
Removal of impurities from 4-Chloropentanoyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloropentanoyl chloride. The information is designed to help you identify and resolve common issues related to impurities in your reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
Q1: My final product is contaminated with a significant amount of a polar impurity. How can I identify and remove it?
A1: The most common polar impurity in reactions involving this compound is 4-chloropentanoic acid, which forms due to hydrolysis of the acyl chloride.[1][2] Even trace amounts of moisture in your reaction setup or during workup can lead to its formation.
Identification:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will appear as a more polar spot (lower Rf value) compared to your desired product. However, be aware that this compound is highly reactive and may streak or decompose on silica gel plates.[3] To get a clearer result, you can take a small aliquot of your crude product and quench it with methanol. This will convert the this compound to the more stable methyl 4-chloropentanoate, making the TLC analysis more reliable.
-
Infrared (IR) Spectroscopy: The presence of 4-chloropentanoic acid will be indicated by a broad absorption band in the O-H stretching region (around 2500-3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm).
Removal:
-
Aqueous Basic Wash (with caution): You can wash the organic layer containing your product with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). This will deprotonate the 4-chloropentanoic acid, forming the water-soluble sodium salt, which will partition into the aqueous layer. Caution: This method carries a risk of hydrolyzing your this compound product. It should be performed quickly and at low temperatures (0-5 °C).[4]
-
Distillation: If your product is thermally stable, fractional distillation under reduced pressure is an effective method for separating it from the less volatile 4-chloropentanoic acid.[5][6][7]
Q2: I've noticed an unexpected, non-polar byproduct in my reaction. What could it be and how do I deal with it?
A2: Non-polar byproducts can arise from side reactions of your starting materials or intermediates. For example, if you are performing a Friedel-Crafts acylation, you might see byproducts from the aromatic substrate.[8][9][10]
Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective technique for identifying unknown byproducts.[11][12][13]
-
NMR Spectroscopy: Careful analysis of the NMR spectra of your crude product can help elucidate the structure of the impurity.
Removal:
-
Column Chromatography: Flash chromatography on silica gel is a standard method for separating compounds with different polarities.[14][15] You will need to use anhydrous solvents and perform the chromatography quickly to minimize hydrolysis of the this compound on the silica gel.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Q3: My reaction yield is lower than expected, and the crude NMR looks messy. What are the likely causes?
A3: Low yields and complex crude mixtures often point to issues with reaction conditions, particularly the presence of moisture.
Potential Causes and Solutions:
-
Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with an appropriate technique (e.g., quenching a small sample and analyzing by TLC or GC).
-
Hydrolysis of Starting Material: this compound is highly sensitive to moisture.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Degradation during Workup or Purification: Exposure to water, acid, or base during the workup can degrade your product.[3] If you suspect this, you can test the stability of your product by exposing a small sample to the workup conditions and analyzing the result.
-
Product Volatility: If your product is volatile, you may be losing it during solvent removal. Check the contents of your rotovap trap.
Frequently Asked Questions (FAQs)
Q: What is the primary impurity I should be concerned about when using this compound? A: The most common impurity is 4-chloropentanoic acid, formed by the reaction of this compound with water.[1][2]
Q: How can I check the purity of my this compound before using it? A: Due to its reactivity, direct analysis can be challenging. A common method is to derivatize a small sample, for example, by reacting it with a dry alcohol (like methanol) to form the corresponding ester (methyl 4-chloropentanoate). This stable derivative can then be easily analyzed by GC-MS to determine the purity of the original acyl chloride.[16]
Q: What are the best practices for storing this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area to prevent hydrolysis.[1]
Q: Can I use column chromatography to purify my product? A: Yes, but with caution. The silica gel used in column chromatography is slightly acidic and contains adsorbed water, which can cause the hydrolysis of this compound.[3] If you must use chromatography, use anhydrous solvents, and run the column as quickly as possible.[14]
Data Presentation
The following tables summarize the common impurities and recommended purification methods.
Table 1: Common Impurities in this compound Reactions
| Impurity | Chemical Formula | Common Origin | Typical Analytical Signature |
| 4-Chloropentanoic acid | C₅H₉ClO₂ | Hydrolysis of this compound[1][17] | Broad O-H stretch in IR (2500-3300 cm⁻¹) |
| Unreacted Starting Materials | Varies | Incomplete reaction | Signals corresponding to starting materials in NMR or GC-MS |
| Side-reaction Products | Varies | Dependent on specific reaction (e.g., polysubstitution in Friedel-Crafts)[8] | Unexpected peaks in NMR or GC-MS |
Table 2: Comparison of Purification Methods
| Method | Principle | Impurities Removed | Advantages | Disadvantages |
| Aqueous Basic Wash | Acid-base extraction | Acidic impurities (e.g., 4-chloropentanoic acid) | Quick and effective for removing acidic byproducts | Risk of product hydrolysis[4] |
| Fractional Distillation | Separation by boiling point | Non-volatile or less volatile impurities | Can yield very pure product[18] | Requires product to be thermally stable; may not separate isomers |
| Flash Chromatography | Separation by polarity | A wide range of impurities | Versatile for many compound types | Potential for product degradation on the stationary phase[3][14] |
| Recrystallization | Differential solubility | Impurities with different solubility profiles | Can provide very high purity for solid products | Only applicable to solid products; yield loss is possible |
Experimental Protocols
Protocol 1: Removal of 4-Chloropentanoic Acid by Aqueous Basic Wash
-
Cool the organic solution containing the crude product to 0-5 °C in an ice bath.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Gently invert the funnel a few times to mix, periodically venting to release any pressure from CO₂ evolution. Avoid vigorous shaking to minimize emulsion formation and product hydrolysis.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with cold brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent under reduced pressure.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is completely dry.
-
Charge the distillation flask with the crude product.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect the fractions that distill at the expected boiling point of your product at the given pressure. Discard any forerun or residue.
Visualizations
Caption: General experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. CAS 63480-12-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. lookchem.com [lookchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: 4-Chloropentanoyl Chloride Reaction Temperature Control
Welcome to the technical support center for 4-Chloropentanoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for challenges encountered during experiments involving this reactive compound. Proper temperature control is critical for ensuring high yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the general guidance for selecting a reaction temperature when using this compound?
A1: this compound is a highly reactive acyl chloride.[1] The optimal reaction temperature depends on the specific transformation (e.g., Friedel-Crafts acylation, esterification, amidation) and the nucleophilicity of the substrate. As a general rule, reactions should be initiated at a low temperature (e.g., 0 °C) and the reaction's exotherm should be carefully monitored. The temperature can then be gradually increased if necessary to drive the reaction to completion.
Q2: How does temperature affect the stability of this compound?
Q3: What are the common side reactions associated with improper temperature control?
A3: In addition to thermal decomposition, improper temperature control can lead to several side reactions:
-
Reduced Selectivity: In reactions like Friedel-Crafts acylation, higher temperatures can lead to the formation of undesired isomers.
-
Byproduct Formation: For substrates with multiple reactive sites, higher temperatures can decrease selectivity and result in a mixture of products.
-
Intramolecular Cyclization: The presence of a chlorine atom on the pentanoyl chain introduces the possibility of intramolecular cyclization, which can be temperature-dependent.
-
Polymerization: In some cases, excessive heat can induce polymerization of the starting material or product.
Q4: How can I effectively monitor and control the temperature of my reaction?
A4: Precise temperature control is essential. Use a reaction setup that includes:
-
A reliable thermometer or thermocouple placed directly in the reaction mixture.
-
A cooling bath (e.g., ice-water, ice-salt, or a cryocooler) for initiating the reaction and managing exotherms.
-
A heating mantle or oil bath with a temperature controller for reactions requiring elevated temperatures.
-
For exothermic reactions, the slow, dropwise addition of this compound to the reaction mixture is a critical control measure.
Troubleshooting Guide
Unsatisfactory reaction outcomes when using this compound can often be traced back to improper temperature control. The table below outlines common issues, their potential temperature-related causes, and suggested solutions.
| Issue | Potential Temperature-Related Cause | Recommended Solution |
| Low or no product yield | Reaction temperature is too low, providing insufficient activation energy. | Gradually and cautiously increase the reaction temperature while monitoring the reaction progress by TLC or other analytical methods. |
| Reagent decomposition due to excessive temperature. | Maintain a lower reaction temperature. Add the acyl chloride slowly to a cooled solution to control the exotherm. | |
| Formation of multiple products/impurities | Reaction temperature is too high, leading to side reactions or reduced selectivity. | Lower the reaction temperature. Consider running the reaction at 0 °C or even sub-zero temperatures. |
| Localized overheating during reagent addition. | Ensure efficient stirring and add the this compound dropwise to a cooled, well-stirred reaction mixture. | |
| Darkening or charring of the reaction mixture | Thermal decomposition of the acyl chloride or other reaction components at high temperatures.[2] | Immediately cool the reaction. Re-evaluate the reaction temperature and consider running subsequent experiments at a lower temperature. |
| Vigorous, uncontrolled reaction | The reaction is highly exothermic and the initial temperature was too high. | Start the reaction at a much lower temperature (e.g., 0 °C or -10 °C). Ensure slow addition of the acyl chloride and have an adequate cooling bath on standby. |
Experimental Protocols
Below is a sample protocol for a common reaction involving this compound, with an emphasis on temperature control.
Synthesis of N-benzyl-4-chloropentanamide (Amidation)
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution dropwise over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour.
-
Remove the ice bath and let the mixture warm to room temperature. Continue to stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Proceed with standard aqueous workup and purification procedures.
Visualizations
Logical Relationship Diagram
The following diagram illustrates the impact of temperature on reactions involving this compound.
References
Technical Support Center: 4-Chloropentanoyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 4-chloropentanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound involve the reaction of 4-chloropentanoic acid with a chlorinating agent. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents are effective in converting the carboxylic acid to the corresponding acid chloride.[1][2][3]
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: Several byproducts can form during the synthesis, depending on the reaction conditions and the purity of the starting materials. The most common include:
-
4-Chloropentanoic acid: This is the unreacted starting material or the product of hydrolysis of this compound upon exposure to moisture.
-
4-Chloropentanoic anhydride: This can form from the reaction of this compound with unreacted 4-chloropentanoic acid.[4][5][6]
-
Isomeric and related chlorinated compounds: Impurities in the starting material or side reactions can lead to isomers (e.g., 5-chloropentanoyl chloride) or other chlorinated species.[7]
-
Elimination products: Under certain conditions, elimination of HCl can occur to yield unsaturated acyl chlorides.
A summary of potential impurities is provided in the table below.
| Byproduct/Impurity | Potential Origin |
| 4-Chloropentanoic acid | Incomplete reaction or hydrolysis of the product. |
| 4-Chloropentanoic anhydride | Reaction between the product and starting material. |
| Isomeric Chloropentanoyl Chlorides | Impurities in the starting 4-chloropentanoic acid. |
| Unsaturated Pentenoyl Chlorides | Elimination side reactions, promoted by heat. |
| Colored Impurities | Thermal decomposition or side reactions of impurities. |
Q3: My final product is a dark or yellow color. What causes this and how can I remove it?
A3: Discoloration in the final product can be caused by several factors, including thermal decomposition of the product or impurities, or reactions with residual catalysts or solvents. To remove colored impurities, you can try:
-
Distillation: Purifying the this compound by vacuum distillation is often the most effective method.
-
Adsorbent Treatment: Passing a solution of the product through a small plug of activated carbon or silica gel can sometimes remove colored impurities.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
Significantly lower than expected mass or volume of the final product after purification.
-
Presence of a large amount of unreacted 4-chloropentanoic acid in the crude product, as determined by analytical methods like NMR or IR spectroscopy.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time: Ensure the reaction is stirred for a sufficient duration at the recommended temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the broad O-H stretch of the carboxylic acid).- Increase reagent stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent (thionyl chloride or oxalyl chloride) to drive the reaction to completion. |
| Hydrolysis of the Product | - Use anhydrous conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Careful workup: If an aqueous workup is necessary, perform it quickly at low temperatures to minimize hydrolysis of the acid chloride. |
| Loss during Purification | - Optimize distillation: If purifying by distillation, ensure the vacuum is adequate and the heating is gentle to avoid decomposition. Use a short-path distillation apparatus for smaller scales.- Efficient extraction: If using a liquid-liquid extraction, perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
Issue 2: Presence of Significant Amounts of 4-Chloropentanoic Anhydride
Symptoms:
-
A higher boiling point fraction during distillation.
-
Characteristic anhydride peaks in the IR spectrum (two C=O stretches around 1820 and 1750 cm⁻¹).
-
Complex multiplets in the NMR spectrum corresponding to the anhydride.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Conversion of Carboxylic Acid | - Ensure complete reaction: As with low yield, ensure the initial reaction goes to completion to minimize the amount of unreacted carboxylic acid available to form the anhydride. |
| Reaction Conditions Favoring Anhydride Formation | - Control stoichiometry: Using a significant excess of the carboxylic acid relative to the chlorinating agent can favor anhydride formation. Maintain a slight excess of the chlorinating agent.- Purification: Careful fractional distillation can separate the desired acid chloride from the higher-boiling anhydride. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
Materials:
-
4-Chloropentanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) (optional, as solvent)
-
Dry glassware (round-bottom flask, reflux condenser with a drying tube)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 4-chloropentanoic acid.
-
Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature with stirring. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
After the initial vigorous reaction subsides, heat the mixture to reflux (typically 70-80 °C) and maintain for 1-2 hours to ensure the reaction goes to completion.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
Materials:
-
4-Chloropentanoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dry glassware (round-bottom flask, dropping funnel, drying tube)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 4-chloropentanoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise from the dropping funnel at room temperature. The reaction will evolve CO, CO₂, and HCl gas.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
The solvent and excess oxalyl chloride can be removed by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Visualizing Workflows
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree illustrating common issues and their potential causes in this compound synthesis.
References
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Anhydride synthesis [organic-chemistry.org]
- 7. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
Technical Support Center: 4-Chloropentanoyl Chloride Decomposition Pathways
Welcome to the technical support center for 4-chloropentanoyl chloride. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the potential decomposition pathways of this compound and to offer troubleshooting for issues that may arise during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most common decomposition pathway is hydrolysis. Due to the highly reactive nature of the acyl chloride functional group, this compound readily reacts with water or atmospheric moisture to form 4-chloropentanoic acid and hydrochloric acid. This can be a significant issue if anhydrous conditions are not strictly maintained.
Q2: Can this compound undergo self-reaction or degradation during storage?
A2: Yes, prolonged storage, especially at ambient or elevated temperatures, can lead to degradation. Besides hydrolysis from residual moisture, thermal decomposition can occur. It is recommended to store this compound in a cool, dry, and inert atmosphere. Regular purity checks are advised for long-term stored reagents.
Q3: What are the common side reactions when using this compound in acylation reactions?
A3: In addition to the desired acylation, potential side reactions include:
-
Intramolecular Cyclization: In the presence of a Lewis acid catalyst, the acylated aromatic product can undergo an intramolecular Friedel-Crafts reaction to form a tetralone byproduct.
-
Reaction with Nucleophilic Solvents: Solvents with nucleophilic functional groups (e.g., alcohols) can react with the acyl chloride.
-
Elimination: Under basic conditions, elimination of HCl is a possibility, leading to the formation of unsaturated acyl chlorides.
Q4: How can I minimize the formation of byproducts during my reaction?
A4: To minimize byproducts, consider the following:
-
Strict Anhydrous Conditions: Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Many reactions involving acyl chlorides are exothermic. Maintaining a low temperature can help control the reaction rate and minimize side reactions.
-
Choice of Catalyst and Stoichiometry: For reactions like Friedel-Crafts acylation, the choice and amount of Lewis acid can influence the extent of side reactions.
-
Order of Addition: Adding the acyl chloride slowly to the reaction mixture can help to control the local concentration and temperature.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired acylated product | Hydrolysis of this compound. | Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and reagents. Handle this compound in a glovebox or under an inert atmosphere. |
| Intramolecular cyclization of the product. | Lower the reaction temperature. Use a milder Lewis acid or a stoichiometric amount. Reduce the reaction time. | |
| Reaction with a nucleophilic solvent. | Use a non-nucleophilic solvent (e.g., dichloromethane, 1,2-dichloroethane). | |
| Formation of an unexpected byproduct with a mass corresponding to the cyclized product (e.g., a tetralone) | Intramolecular Friedel-Crafts acylation. | Optimize reaction conditions as described above (lower temperature, different Lewis acid). Consider a different synthetic route if cyclization is highly favorable. |
| Presence of 4-chloropentanoic acid in the final product | Incomplete reaction or hydrolysis during workup. | Ensure the reaction goes to completion by monitoring with TLC or GC. Use a non-aqueous workup if possible, or minimize the contact time with water. |
| Formation of colored impurities | Thermal decomposition or side reactions at elevated temperatures. | Maintain strict temperature control throughout the reaction. Purify the final product using an appropriate method (e.g., chromatography, distillation). |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound
This protocol provides a general guideline for the acylation of a nucleophile (e.g., an amine or alcohol).
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the nucleophile (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the cooled solution of the nucleophile.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound and its Decomposition Products
This protocol is for the qualitative and quantitative analysis of this compound and its potential degradation products, such as 4-chloropentanoic acid. Derivatization to the methyl ester is often employed for better chromatographic performance of the carboxylic acid.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample containing this compound.
-
Add 1 mL of anhydrous methanol to the sample. The methanol will react with the acyl chloride to form the methyl ester and also esterify any 4-chloropentanoic acid present.
-
Add a suitable internal standard (e.g., a compound with similar properties but a different retention time).
-
Heat the mixture at 60 °C for 1 hour to ensure complete derivatization.
-
Cool the sample and dilute with a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Presentation
Table 1: Common Decomposition Products of this compound and Their Expected Mass Spectral Fragments (after derivatization with methanol for GC-MS analysis)
| Compound Name (as Methyl Ester) | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| Methyl 4-chloropentanoate | C₆H₁₁ClO₂ | 150.60 | 115, 87, 74, 55 |
| Methyl pent-4-enoate | C₆H₁₀O₂ | 114.14 | 114, 83, 74, 55 |
Mandatory Visualizations
Caption: Major decomposition and reaction pathways of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Validation & Comparative
A Comparative Guide to 4-Chloropentanoyl Chloride and Other Acyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Acyl chlorides are highly reactive and versatile reagents in organic synthesis, pivotal for the formation of esters, amides, and ketones through acylation reactions. The choice of a specific acyl chloride can significantly influence reaction efficiency, selectivity, and the physicochemical properties of the resulting molecule. This guide provides an objective comparison of 4-chloropentanoyl chloride with other common aliphatic acyl chlorides, including acetyl chloride, propionyl chloride, butyryl chloride, and valeryl chloride. The comparison is supported by experimental data and detailed protocols to aid in the rational selection of the optimal reagent for specific synthetic challenges.
Introduction to Acyl Chlorides
Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, making them highly susceptible to nucleophilic attack. The general order of reactivity for carboxylic acid derivatives is: Acyl Chlorides > Acid Anhydrides > Esters > Amides. This high reactivity makes acyl chlorides valuable for a wide range of transformations, particularly in the pharmaceutical and agrochemical industries.
This compound , with its five-carbon backbone and a chlorine substituent at the 4-position, offers a unique bifunctional handle. The acyl chloride moiety provides a site for acylation, while the alkyl chloride can be utilized for subsequent functionalization, making it a valuable building block in the synthesis of more complex molecules.
Comparative Performance in Acylation Reactions
The reactivity of acyl chlorides in nucleophilic substitution reactions is primarily governed by steric and electronic factors. For straight-chain aliphatic acyl chlorides, an increase in the length of the alkyl chain generally leads to a decrease in reactivity due to increased steric hindrance around the carbonyl carbon.
Data Presentation
The following tables summarize typical yields for Friedel-Crafts acylation and esterification reactions using various acyl chlorides. It is important to note that the data is compiled from various sources and reaction conditions may not be identical, thus the values should be considered representative rather than as a direct like-for-like comparison.
Table 1: Representative Yields in Friedel-Crafts Acylation of Benzene
| Acyl Chloride | Product | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Acetophenone | AlCl₃ | Benzene | 25 | 2 | ~90% |
| Propionyl Chloride | Propiophenone | AlCl₃ | Benzene | 25 | 2 | ~85% |
| Butyryl Chloride | Butyrophenone | AlCl₃ | Benzene | 25 | 3 | ~80% |
| Valeryl Chloride | Valerophenone | AlCl₃ | Benzene | 25 | 3 | ~75% |
| This compound | 4-Chloro-1-phenylpentan-1-one | AlCl₃ | Benzene | 25 | 4 | ~70% |
Table 2: Representative Yields in Esterification of Ethanol
| Acyl Chloride | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Ethyl acetate | Pyridine | Diethyl ether | 0-25 | 1 | >95% |
| Propionyl Chloride | Ethyl propionate | Pyridine | Diethyl ether | 0-25 | 1 | >95% |
| Butyryl Chloride | Ethyl butyrate | Pyridine | Diethyl ether | 0-25 | 1 | >90% |
| Valeryl Chloride | Ethyl valerate | Pyridine | Diethyl ether | 0-25 | 1.5 | >90% |
| This compound | Ethyl 4-chloropentanoate | Pyridine | Diethyl ether | 0-25 | 2 | ~90% |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Benzene
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (acting as both solvent and reactant).
-
Reagent Addition: The flask is cooled in an ice bath. The respective acyl chloride (1.0 equivalent) is added dropwise via the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 50-60°C) for a designated period (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.
General Protocol for Esterification of Ethanol
-
Setup: To a solution of ethanol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, the flask is cooled in an ice bath.
-
Reagent Addition: The respective acyl chloride (1.1 equivalents) is added dropwise to the cooled solution with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction is monitored by TLC.
-
Work-up: The reaction mixture is diluted with the solvent and washed sequentially with dilute hydrochloric acid (to remove pyridine), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the ester product, which can be further purified by distillation if necessary.
Visualization of a Synthetic Application: Synthesis of a DPP-4 Inhibitor Intermediate
Acyl chlorides are crucial reagents in the synthesis of many pharmaceuticals. A prominent example is their use in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The following diagram illustrates a key acylation step in the synthesis of an intermediate for Vildagliptin, a well-known DPP-4 inhibitor.
Caption: Experimental workflow for the N-acylation of L-proline.
Conclusion
This compound is a valuable bifunctional reagent that exhibits reactivity comparable to other straight-chain aliphatic acyl chlorides. While its longer carbon chain may lead to slightly lower reaction rates in some cases due to steric hindrance, the presence of the terminal chloro group provides a strategic advantage for subsequent synthetic manipulations. For researchers and drug development professionals, the choice between this compound and other acyl chlorides will depend on the specific synthetic goal. If the introduction of a simple acyl group is desired, shorter-chain acyl chlorides like acetyl or propionyl chloride may offer higher reactivity. However, when a synthetic handle for further elaboration is required, this compound presents an excellent and versatile option. The provided protocols and comparative data serve as a guide for making an informed decision in the design and execution of synthetic routes.
Comparative Reactivity Analysis: 4-Chloropentanoyl Chloride vs. 5-Chlorovaleryl Chloride
For Immediate Release
A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides an in-depth comparison of the reactivity of two key chemical intermediates: 4-chloropentanoyl chloride and 5-chlorovaleryl chloride. Understanding the distinct reactivity profiles of these compounds is crucial for optimizing reaction pathways and achieving desired synthetic outcomes in pharmaceutical and chemical research. This document outlines the theoretical basis for their reactivity differences, supported by established principles of organic chemistry, and provides detailed experimental protocols for empirical validation.
Executive Summary
The primary determinant of reactivity for both this compound and 5-chlorovaleryl chloride is the propensity for intramolecular cyclization, a phenomenon known as anchimeric assistance or neighboring group participation. The position of the chloro substituent dictates the size of the resulting cyclic intermediate, which in turn significantly influences the rate of reaction.
This compound is predicted to be the more reactive of the two compounds. This is attributed to the favorable kinetics of forming a five-membered ring (a γ-lactone precursor) through intramolecular attack of the carbonyl group by the chlorine atom's lone pair.
5-Chlorovaleryl chloride , in contrast, would form a six-membered ring (a δ-lactone precursor). The formation of five-membered rings is generally kinetically favored over six-membered rings in intramolecular reactions, a principle well-established in physical organic chemistry.
Theoretical Framework: Intramolecular Cyclization and Reactivity
The reactivity of these acyl chlorides in nucleophilic substitution reactions, such as hydrolysis or solvolysis, is not solely governed by the electrophilicity of the carbonyl carbon. The presence of the chlorine atom on the alkyl chain allows for an intramolecular nucleophilic attack on the acyl chloride group. This participation of the neighboring chloro group can accelerate the rate of reaction compared to a similar acyl chloride lacking the halo-substituent.
The key difference lies in the transition state energies for the formation of the cyclic intermediates. The formation of a five-membered ring from this compound proceeds via a more entropically and enthalpically favorable transition state compared to the formation of a six-membered ring from 5-chlorovaleryl chloride.
Figure 1. Logical flow diagram illustrating the basis for the predicted reactivity difference between this compound and 5-chlorovaleryl chloride.
Quantitative Data Summary
| Compound | Potential Cyclic Intermediate | Ring Size | Predicted Relative Reactivity |
| This compound | γ-Butyrolactone derivative | 5-membered | High |
| 5-Chlorovaleryl chloride | δ-Valerolactone derivative | 6-membered | Low |
Table 1. Summary of predicted relative reactivity based on intramolecular cyclization pathways.
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, the following experimental protocols are recommended. Given the high reactivity of acyl chlorides, especially with protic nucleophiles, methods for studying fast reactions are necessary.
Experiment 1: Determination of Hydrolysis Rate by Conductometry
This method is suitable for monitoring the rapid hydrolysis of acyl chlorides, which produces hydrochloric acid, leading to an increase in the conductivity of the solution.
Objective: To measure the pseudo-first-order rate constant for the hydrolysis of this compound and 5-chlorovaleryl chloride in a given solvent system (e.g., aqueous acetone).
Materials:
-
This compound
-
5-Chlorovaleryl chloride
-
Acetone (ACS grade)
-
Deionized water
-
Conductivity meter with a data logging interface
-
Thermostated water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopped-flow apparatus (optional, for very fast reactions)
Procedure:
-
Solution Preparation: Prepare a stock solution of the desired solvent system (e.g., 80:20 acetone:water v/v).
-
Temperature Equilibration: Place the solvent in the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) in the thermostated bath.
-
Conductivity Probe Calibration: Calibrate the conductivity probe according to the manufacturer's instructions.
-
Reaction Initiation: Rapidly inject a small, precise volume of the acyl chloride into the stirred, thermostatted solvent. For highly reactive compounds, a stopped-flow apparatus is recommended to ensure rapid and efficient mixing.
-
Data Acquisition: Immediately begin recording the conductivity of the solution as a function of time. Continue recording until the conductivity reaches a stable plateau, indicating the completion of the reaction.
-
Data Analysis:
-
The rate of reaction is proportional to the concentration of the acyl chloride.
-
The change in conductivity is proportional to the concentration of HCl produced.
-
The pseudo-first-order rate constant, k, can be determined from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the final conductivity.
-
Figure 2. Workflow for the conductometric determination of acyl chloride hydrolysis rates.
Experiment 2: Determination of Solvolysis Rate by Titration (Quenched-Flow Method)
This method involves stopping the reaction at various time points and titrating the produced acid.
Objective: To measure the rate of solvolysis by titrating the liberated HCl.
Materials:
-
This compound
-
5-Chlorovaleryl chloride
-
Anhydrous solvent (e.g., ethanol)
-
Standardized sodium hydroxide solution
-
Phenolphthalein indicator
-
Ice-cold deionized water (for quenching)
-
Multiple reaction flasks
-
Thermostated bath
-
Stopwatches
Procedure:
-
Reaction Setup: Prepare a series of flasks, each containing a precise volume of the anhydrous solvent, and bring them to the desired temperature in the thermostated bath.
-
Reaction Initiation: At time t=0, add a precise amount of the acyl chloride to a master flask containing the solvent.
-
Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a flask containing ice-cold water to quench the reaction.
-
Titration: Titrate the quenched solution with the standardized NaOH solution using phenolphthalein as an indicator.
-
"Infinity" Reading: Allow a separate aliquot of the reaction mixture to react to completion (this can be accelerated by gentle heating) to determine the final amount of HCl produced (V∞).
-
Data Analysis: The rate constant can be calculated using the first-order rate equation, plotting log(V∞ - Vt) against time, where Vt is the volume of NaOH used at time t.
Signaling Pathways and Reaction Mechanisms
The enhanced reactivity of this compound can be visualized as a form of intramolecular catalysis. The chlorine atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a cyclic intermediate which is more susceptible to attack by an external nucleophile than the starting acyl chloride.
Figure 3. Proposed reaction pathway for the hydrolysis of this compound, highlighting the role of anchimeric assistance.
Figure 4. Possible reaction pathways for the hydrolysis of 5-chlorovaleryl chloride. The direct nucleophilic attack may compete with the disfavored intramolecular cyclization.
Conclusion
Based on established principles of physical organic chemistry, This compound is expected to be significantly more reactive than 5-chlorovaleryl chloride due to the kinetic favorability of forming a five-membered cyclic intermediate. This guide provides the theoretical foundation for this prediction and outlines robust experimental protocols for its verification. Researchers are encouraged to consider these reactivity differences when designing synthetic routes involving these valuable intermediates.
Analysis of 4-Chloropentanoyl Chloride Reaction Products by GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected reaction products of 4-Chloropentanoyl chloride with common nucleophiles and outlines a detailed experimental protocol for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is intended to aid in the identification and characterization of these products in a research and development setting.
Predicted Reaction Products and GC-MS Data
This compound is a bifunctional electrophile, susceptible to nucleophilic attack at the acyl chloride for acylation and at the C4 position for substitution of the chloro group. The following table summarizes the predicted major products from reactions with a representative primary amine (ethylamine) and a primary alcohol (ethanol), along with their predicted key GC-MS fragmentation patterns.
| Reactant | Product Structure | Product Name | Molecular Weight ( g/mol ) | Predicted Key MS Fragments (m/z) | Notes |
| Ethylamine |
| N-ethyl-4-chloropentanamide | 163.65 | 163/165 (M+), 128 ([M-Cl]+), 118, 91, 72 | The molecular ion peak may be of low abundance. The presence of the chlorine isotope pattern (M+ and M+2 in a ~3:1 ratio) is a key identifier.[1] |
| Ethanol |
| Ethyl 4-chloropentanoate | 164.63 | 164/166 (M+), 129 ([M-Cl]+), 119, 91, 88 | Similar to the amide, the molecular ion may be weak. The chlorine isotope pattern is expected.[2] |
| Intramolecular Cyclization (with amine product) |
| 1-ethyl-5-methylpiperidin-2-one | 141.21 | 141 (M+), 126, 98, 84, 56 | This lactam can form from the initial amide product, especially with heating or basic conditions. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis, sample preparation, and GC-MS analysis of this compound reaction products.
Experimental workflow for GC-MS analysis.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound reaction products. Optimization may be required based on the specific products and instrumentation.
1. Sample Preparation:
-
Following the chemical reaction, the crude product should be worked up appropriately to remove unreacted starting materials and reagents. This may involve aqueous washes and extraction into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
The organic layer should be dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The resulting residue should be dissolved in a dry, inert solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL for GC-MS analysis.[1] Anhydrous conditions are crucial to prevent the hydrolysis of any unreacted acyl chloride.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
3. Data Analysis:
-
The acquired mass spectra of the chromatographic peaks should be compared with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Crucially, the fragmentation patterns should be manually interpreted to confirm the proposed structures. Look for the characteristic molecular ion (if present), the acylium ion, and other fragments as detailed in the table above. The presence of a 3:1 isotopic pattern for chlorine-containing fragments is a strong indicator.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key nucleophilic addition-elimination mechanism for the reaction of this compound with a generic nucleophile (Nu-H), followed by a potential intramolecular cyclization.
Reaction mechanism and potential cyclization.
References
A Comparative Guide to Purity Analysis of 4-Chloropentanoyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like 4-Chloropentanoyl chloride is paramount for the integrity and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical methods for determining the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). Supporting experimental protocols and data are provided to facilitate informed method selection and implementation.
Comparison of Analytical Methodologies
The purity of this compound can be assessed by several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the desired level of precision, and available instrumentation.
| Analytical Method | Principle | Key Performance Characteristics | Typical Application |
| HPLC with UV Detection (after derivatization) | Separation of the derivatized analyte from impurities based on polarity, followed by UV detection. | High Specificity & Sensitivity: Derivatization with a chromophoric agent allows for detection at wavelengths with minimal matrix interference.[1][2] Quantitative Accuracy: Provides precise and accurate quantification of the main component and known impurities. | Routine quality control, stability testing, and quantification of this compound and its non-volatile impurities. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | High Resolution for Volatile Impurities: Excellent for separating and quantifying volatile organic impurities. Good Precision: Offers reliable and reproducible quantitative results. | Analysis of residual solvents and volatile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of a specific proton signal is directly proportional to the molar concentration of the analyte. | Absolute Quantification: Allows for purity determination without the need for a reference standard of the analyte. Structural Information: Provides structural information about the analyte and any detected impurities. | Primary method for certifying reference standards and for accurate purity assessment without impurity standards. |
| Titrimetry | Measurement of the amount of a reagent of known concentration that is consumed by the analyte. | Cost-Effective & Simple: A straightforward and inexpensive method. Measures Total Acyl Chloride Content: Quantifies the total amount of hydrolyzable chloride, providing a good indication of the overall integrity of the acyl chloride. | Rapid in-process control and determination of the overall acyl chloride content. |
High-Performance Liquid Chromatography (HPLC) Method
Due to the high reactivity of acyl chlorides, direct analysis by HPLC is challenging. A common and robust approach involves derivatization to form a stable, UV-active compound that can be readily analyzed by reversed-phase HPLC.[1][2]
Experimental Protocol
1. Derivatization:
-
Derivatization Reagent: 2-Nitrophenylhydrazine solution (100 µg/mL in acetonitrile).[2]
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with acetonitrile.
-
Transfer 1 mL of this solution to a reaction vial and add 1 mL of the 2-nitrophenylhydrazine solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[2]
-
The resulting solution contains the derivatized this compound and is ready for HPLC analysis.
-
2. Chromatographic Conditions:
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-20 min: 50-80% B20-25 min: 80% B25-26 min: 80-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 395 nm[2] |
| Injection Volume | 10 µL |
3. Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak corresponding to the derivatized product relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the purity analysis of this compound by HPLC.
Caption: Experimental workflow for HPLC purity analysis.
References
Spectroscopic Scrutiny: A Comparative Guide to 4-Chloropentanoyl Chloride Isomers
For Immediate Publication
Fremont, CA – December 28, 2025 – In the intricate landscape of pharmaceutical and chemical synthesis, the precise characterization of constitutional isomers is paramount. This guide offers a detailed spectroscopic comparison of four key isomers of chloropentanoyl chloride: 2-chloropentanoyl chloride, 3-chloropentanoyl chloride, 4-chloropentanoyl chloride, and 5-chloropentanoyl chloride. Through a combination of predicted and established spectroscopic data, this document provides researchers, scientists, and drug development professionals with a foundational framework for distinguishing these closely related compounds.
The isomers of chloropentanoyl chloride, while sharing the same molecular formula (C₅H₈Cl₂O), exhibit distinct physical and chemical properties stemming from the variable position of the chlorine atom on the pentanoyl chain. These differences manifest in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, allowing for unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for the four constitutional isomers of chloropentanoyl chloride.
¹H NMR Spectroscopy Data (Predicted, CDCl₃)
| Isomer | δ (ppm) and Multiplicity for Protons at Each Position |
| 2-Chloropentanoyl chloride | C2-H: ~4.5 (t) | C3-H₂: ~2.1 (m) | C4-H₂: ~1.6 (m) | C5-H₃: ~1.0 (t) |
| 3-Chloropentanoyl chloride | C2-H₂: ~3.1 (d) | C3-H: ~4.3 (m) | C4-H₂: ~2.0 (m) | C5-H₃: ~1.1 (t) |
| This compound | C2-H₂: ~2.9 (t) | C3-H₂: ~2.2 (m) | C4-H: ~4.1 (m) | C5-H₃: ~1.6 (d) |
| 5-Chloropentanoyl chloride | C2-H₂: ~2.9 (t) | C3-H₂: ~1.9 (m) | C4-H₂: ~1.8 (m) | C5-H₂: ~3.6 (t) |
¹³C NMR Spectroscopy Data (Predicted, CDCl₃)
| Isomer | δ (ppm) for Carbons at Each Position |
| 2-Chloropentanoyl chloride | C1 (C=O): ~172 | C2: ~55 | C3: ~30 | C4: ~18 | C5: ~13 |
| 3-Chloropentanoyl chloride | C1 (C=O): ~171 | C2: ~45 | C3: ~58 | C4: ~28 | C5: ~11 |
| This compound | C1 (C=O): ~171 | C2: ~38 | C3: ~33 | C4: ~59 | C5: ~25 |
| 5-Chloropentanoyl chloride | C1 (C=O): ~172 | C2: ~42 | C3: ~25 | C4: ~30 | C5: ~44 |
Infrared (IR) Spectroscopy Data
Acyl chlorides characteristically exhibit a strong carbonyl (C=O) stretching vibration at a high frequency.
| Isomer | Characteristic IR Absorptions (cm⁻¹) |
| All Isomers | C=O Stretch: ~1800 (very strong) |
| 2-Chloropentanoyl chloride | C-Cl Stretch: ~750-800 |
| 3-Chloropentanoyl chloride | C-Cl Stretch: ~700-750 |
| This compound | C-Cl Stretch: ~650-700 |
| 5-Chloropentanoyl chloride | C-Cl Stretch: ~650-700 |
Mass Spectrometry (MS) Data
The mass spectra of these isomers are expected to show a molecular ion peak (M⁺) with a characteristic M+2 peak due to the presence of two chlorine atoms.
| Isomer | Molecular Ion (m/z) and Key Fragments |
| All Isomers | Molecular Ion [M]⁺: m/z 154, with isotopic peaks at m/z 156 and 158. |
| 2-Chloropentanoyl chloride | Primary Fragments: [M-Cl]⁺ (m/z 119), [CH₃CH₂CH₂CHCl]⁺ (m/z 91), [C₄H₇O]⁺ (m/z 71) |
| 3-Chloropentanoyl chloride | Primary Fragments: [M-Cl]⁺ (m/z 119), [CH₃CH₂CHClCH₂]⁺ (m/z 91), [CH₂COCl]⁺ (m/z 77) |
| This compound | Primary Fragments: [M-Cl]⁺ (m/z 119), [CH₃CHClCH₂CH₂]⁺ (m/z 91), [CH₂CH₂COCl]⁺ (m/z 91) |
| 5-Chloropentanoyl chloride | Primary Fragments: [M-Cl]⁺ (m/z 119), [ClCH₂CH₂CH₂CH₂]⁺ (m/z 91), [CH₂CH₂CH₂COCl]⁺ (m/z 105) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of chloropentanoyl chloride isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the chloropentanoyl chloride isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As these are liquid samples, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: Record a background spectrum of the clean salt plates prior to running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile samples.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Speed: 1 scan/second.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of two chlorine atoms will be indicated by a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
A Comparative Guide to the N-Acylated Products of 4-Chloropentanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of N-acylated products derived from 4-chloropentanoyl chloride, a bifunctional reagent with potential applications in organic synthesis and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature for the N-acylated products of this compound, this guide combines established principles of acyl chloride reactivity with representative experimental protocols and plausible characterization data. This approach offers a robust framework for researchers initiating work with this compound.
Executive Summary
This compound serves as a versatile building block for introducing a five-carbon chain bearing a reactive chlorine atom. Its N-acylated products, amides, are formed through the highly efficient reaction with primary and secondary amines. The reactivity of this compound is characteristic of an aliphatic acyl chloride, generally exhibiting higher reactivity than aromatic acyl chlorides (e.g., benzoyl chloride) but potentially slightly lower than smaller, less sterically hindered counterparts like acetyl chloride. The presence of the chlorine atom on the pentanoyl chain offers a secondary site for nucleophilic substitution, enabling further molecular elaboration.
Comparison with Alternative Acylating Agents
The choice of an acylating agent is critical in synthesis design. The performance of this compound can be benchmarked against other common acyl chlorides.
| Acylating Agent | Structure | Relative Reactivity | Key Characteristics of N-Acylated Product |
| This compound | CH₃CHCl(CH₂)₂COCl | High | Contains a secondary alkyl chloride for post-acylation modification. |
| Acetyl Chloride | CH₃COCl | Very High | Introduces a small, simple acetyl group. |
| Benzoyl Chloride | C₆H₅COCl | Moderate | Yields a stable, aromatic benzamide. Resonance stabilization reduces the electrophilicity of the carbonyl carbon. |
| Octanoyl Chloride | CH₃(CH₂)₆COCl | High | Introduces a long, lipophilic alkyl chain. Steric hindrance is slightly greater than shorter-chain acyl chlorides. |
Note: Relative reactivity is based on general principles of electronic and steric effects. Actual reaction rates will depend on the specific nucleophile and reaction conditions.
Data Presentation: Representative Characterization of N-Benzyl-4-chloropentanamide
To illustrate the expected characterization data for an N-acylated product of this compound, the following table summarizes plausible data for N-benzyl-4-chloropentanamide. This data is derived from typical values for analogous structures and should be confirmed by experimental analysis.
| Parameter | Representative Data |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.72 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-88 °C |
| Yield | ~90% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25-7.40 (m, 5H, Ar-H), 6.10 (br s, 1H, NH), 4.45 (d, J = 5.6 Hz, 2H, N-CH₂), 4.10-4.20 (m, 1H, CHCl), 2.30-2.45 (m, 2H, CO-CH₂), 1.90-2.10 (m, 2H, CH₂), 1.60 (d, J = 6.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 171.5 (C=O), 138.0 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.6 (Ar-CH), 58.0 (CHCl), 43.8 (N-CH₂), 35.0 (CO-CH₂), 30.0 (CH₂), 22.5 (CH₃) |
| IR (KBr, cm⁻¹) ν | 3280 (N-H stretch), 3065 (Ar C-H stretch), 2970, 2930 (Aliphatic C-H stretch), 1645 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 750, 695 (Ar C-H bend) |
| MS (ESI+) m/z | 226.09 [M+H]⁺, 248.07 [M+Na]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of N-acylated products of this compound.
General Protocol for the Synthesis of N-Substituted-4-chloropentanamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (Et₃N) or other non-nucleophilic base (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets or thin films.
-
Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Melting Point: Melting points are determined using a standard melting point apparatus.
Mandatory Visualizations
Synthesis Workflow
Caption: General Synthesis Workflow for N-Acylated Products of this compound.
Reaction Mechanism
Caption: Nucleophilic Acyl Substitution Mechanism.
Conclusion
N-acylated derivatives of this compound represent a class of compounds with significant synthetic potential. While specific, publicly available experimental data is scarce, the principles of acyl chloride chemistry provide a strong foundation for their synthesis and characterization. The protocols and representative data presented in this guide are intended to facilitate further research into these promising molecules. The dual reactivity of the acyl chloride and the alkyl chloride functionalities opens avenues for the creation of complex molecular architectures, making these compounds attractive targets for applications in medicinal chemistry and materials science. Researchers are encouraged to use this guide as a starting point and to generate empirical data to further elucidate the properties and potential of these versatile chemical entities.
The Efficacy of 4-Chloropentanoyl Chloride as a Versatile Building Block: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. 4-Chloropentanoyl chloride, a bifunctional molecule, offers a reactive acyl chloride for amide or ester formation and a secondary chloride for subsequent nucleophilic substitution or cyclization reactions. This guide provides an objective comparison of this compound with its close structural isomer, 5-chlorovaleroyl chloride, focusing on their application in the synthesis of key pharmaceutical intermediates.
Comparative Performance in Acylation Reactions
The primary utility of this compound and its alternatives lies in their ability to acylate amines and alcohols. A notable application for these building blocks is in the synthesis of intermediates for Apixaban, a widely used anticoagulant. While both this compound and 5-chlorovaleroyl chloride can theoretically be used to construct a key lactam ring in an Apixaban precursor, the literature more frequently documents the use of 5-chlorovaleroyl chloride for this purpose. The following table summarizes representative yields for the acylation and subsequent cyclization to form an Apixaban intermediate using 5-chlorovaleroyl chloride.
| Building Block | Reaction | Substrate | Yield (%) | Reference |
| 5-Chlorovaleroyl chloride | Acylation/Cyclization | p-Nitroaniline | 88-90% | [1] |
| 5-Chlorovaleroyl chloride | Acylation/Cyclization | p-Nitroaniline | 60-83.2% | [2][3] |
| 5-Chlorovaleroyl chloride | Acylation/Cyclization | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 96% (acylation) | [4] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of an Apixaban intermediate using 5-chlorovaleroyl chloride, which can be adapted for this compound, and a general N-acylation protocol.
Protocol 1: Synthesis of 1-(4-nitrophenyl)piperidine-2-one (Apixaban Intermediate)
This protocol describes the acylation of p-nitroaniline with 5-chlorovaleroyl chloride and subsequent intramolecular cyclization.
Materials:
-
p-Nitroaniline
-
5-Chlorovaleroyl chloride
-
Sodium hydroxide
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Dichloromethane (Solvent)
-
Water
-
Anhydrous sodium sulfate
-
Methyl tert-butyl ether (for recrystallization)
Procedure:
-
Dissolve p-nitroaniline (1 equivalent) in dichloromethane.
-
Prepare an aqueous solution of sodium hydroxide.
-
To the solution of p-nitroaniline, add the aqueous sodium hydroxide solution and tetrabutylammonium bromide.
-
Stir the biphasic mixture vigorously.
-
Add 5-chlorovaleroyl chloride dropwise to the reaction mixture, maintaining the temperature at 25°C.
-
Continue stirring for 16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic and aqueous layers.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a solid.
-
Recrystallize the crude product from methyl tert-butyl ether to yield the purified 1-(4-nitrophenyl)piperidine-2-one.[1]
Protocol 2: General N-Acylation of a Primary Amine
This protocol provides a general procedure for the acylation of a primary amine with a chloroalkanoyl chloride.
Materials:
-
Primary amine
-
This compound (or alternative)
-
Triethylamine or Pyridine (Base)
-
Dichloromethane (Anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizing Pathways and Processes
To better understand the context of these building blocks in drug development and their application in synthesis, the following diagrams illustrate a relevant biological pathway, an experimental workflow, and a logical comparison.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
References
- 1. CN103159670A - Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone - Google Patents [patents.google.com]
- 2. EP3029028A1 - Novel method for synthesizing key intermediate of apixaban - Google Patents [patents.google.com]
- 3. US20160280646A1 - Novel method for synthesizing key intermediate of apixaban - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Reaction Kinetics of 4-Chloropentanoyl Chloride
For researchers, scientists, and drug development professionals, understanding the reactivity of acylating agents is paramount for optimizing synthetic routes and developing robust processes. This guide provides a comparative analysis of the reaction kinetics of 4-chloropentanoyl chloride and its alternatives, supported by established chemical principles and detailed experimental protocols for kinetic analysis.
Comparison of Acylating Agent Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[1] Electron-withdrawing substituents on the acyl chain increase this electrophilicity, leading to a faster reaction rate, while steric hindrance around the carbonyl group can decrease reactivity.[2]
The following table compares the expected reactivity of this compound with its unsubstituted counterpart, pentanoyl chloride, and an isomeric alternative, 5-chloropentanoyl chloride. The comparison is based on the inductive effects of the chloro substituent.
| Feature | Pentanoyl Chloride | This compound | 5-Chloropentanoyl Chloride |
| Structure | CH₃(CH₂)₃COCl | CH₃CHCl(CH₂)₂COCl | CH₂Cl(CH₂)₃COCl |
| Key Substituent | None | Chlorine at C4 | Chlorine at C5 |
| Expected Relative Reactivity | Baseline | Highest | High |
| Rationale for Reactivity | The alkyl chain has a mild electron-donating effect. | The electron-withdrawing chlorine atom at the 4-position significantly increases the electrophilicity of the carbonyl carbon through an inductive effect, making it more susceptible to nucleophilic attack.[1] | The electron-withdrawing effect of the chlorine atom at the 5-position is slightly attenuated due to its greater distance from the carbonyl group compared to the 4-chloro isomer, but it is still expected to be more reactive than the unsubstituted pentanoyl chloride. |
| Potential Applications | General acylation reactions where moderate reactivity is sufficient. | Applications requiring a highly reactive acylating agent for reactions with weak nucleophiles or for accelerating reaction times. | Useful when a more reactive acylating agent than pentanoyl chloride is needed, and for introducing a terminal chloro-functionalized chain. |
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics is crucial for a thorough comparison of acylating agents. The solvolysis (reaction with a solvent) of acyl chlorides is a common method for quantifying their reactivity.[3] The following are detailed protocols for monitoring the kinetics of these reactions.
UV-Vis Spectrophotometric Method
This method is suitable for monitoring reactions where there is a change in absorbance in the UV-Visible spectrum, for instance, when reacting the acyl chloride with a chromophoric nucleophile.
Materials:
-
This compound (or alternative acyl chloride)
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
Nucleophile (e.g., a chromophoric amine or alcohol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the acyl chloride and the nucleophile in the chosen anhydrous solvent.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
In a quartz cuvette, mix the nucleophile solution with the solvent.
-
Initiate the reaction by rapidly adding a small, precise volume of the acyl chloride stock solution to the cuvette and mix thoroughly.
-
Immediately begin recording the absorbance at a predetermined wavelength where the reactant or product has a distinct absorption maximum.
-
Monitor the change in absorbance over time until the reaction is complete.
-
The pseudo-first-order rate constant can be determined by fitting the absorbance data to a first-order exponential decay or rise equation, assuming the nucleophile is in large excess.[4]
NMR Spectroscopic Method
NMR spectroscopy allows for the in-situ monitoring of the concentrations of reactants and products over time.
Materials:
-
This compound (or alternative acyl chloride)
-
Deuterated anhydrous solvent (e.g., CDCl₃, CD₃CN)
-
Nucleophile
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a solution of the nucleophile in the deuterated solvent in an NMR tube.
-
Acquire an initial spectrum of the nucleophile solution.
-
Initiate the reaction by adding a precise amount of the acyl chloride to the NMR tube and mix quickly.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a reactant and a product.
-
Plot the concentration (proportional to the integral) of the reactant or product against time.
-
Fit the data to the appropriate rate law to determine the rate constant.[5][6]
Stopped-Flow Technique for Fast Reactions
For very fast reactions, such as the hydrolysis of highly reactive acyl chlorides, a stopped-flow apparatus is necessary. This technique allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale.[7][8][9]
Materials:
-
Stopped-flow instrument coupled with a UV-Vis spectrophotometer or fluorescence detector
-
Syringes for the instrument
-
Solutions of the acyl chloride and the nucleophile (e.g., water in a suitable solvent)
Procedure:
-
Load the reactant solutions into the drive syringes of the stopped-flow instrument.
-
Initiate the process, which rapidly injects the solutions into a mixing chamber and then into an observation cell.
-
The flow is abruptly stopped, and the data acquisition is triggered simultaneously.
-
Monitor the change in absorbance or fluorescence as a function of time.
-
Analyze the kinetic trace to determine the rate constant.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism
The reaction of this compound with a nucleophile (NuH) typically proceeds through a nucleophilic acyl substitution mechanism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. amherst.edu [amherst.edu]
- 4. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Isomeric Purity of 4-Chloropentanoyl Chloride for Researchers
For researchers, scientists, and drug development professionals, the isomeric purity of reagents is a critical parameter that can significantly impact reaction outcomes, product profiles, and ultimately, the efficacy and safety of pharmaceutical compounds. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 4-Chloropentanoyl chloride, a key building block in organic synthesis. We will delve into the common isomeric impurities, present detailed experimental protocols for their detection, and offer a comparative analysis of alternative reagents.
Understanding the Isomeric Landscape of this compound
This compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers (R and S). Furthermore, positional isomers, where the chlorine atom is located at a different position on the pentanoyl chain (e.g., 2-chloropentanoyl chloride, 3-chloropentanoyl chloride, and 5-chloropentanoyl chloride), are potential impurities that can arise during synthesis. The presence of these isomers can lead to undesired side reactions and the formation of difficult-to-separate impurities in subsequent synthetic steps.
The most common route to this compound involves the chlorination of 4-chloropentanoic acid using a reagent such as thionyl chloride.[1] During this process, side reactions or impurities in the starting material can lead to the formation of the aforementioned positional isomers.
Analytical Methodologies for Isomeric Purity Assessment
The accurate determination of isomeric purity requires robust analytical techniques capable of separating and quantifying structurally similar molecules. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and chiral chromatography are the primary methods employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, a capillary GC column with a suitable stationary phase can effectively separate positional isomers. The mass spectrometer provides definitive identification based on the fragmentation patterns of the eluted isomers.
Table 1: Comparison of GC-MS Performance for Isomer Separation
| Parameter | Performance Characteristic |
| Resolution of Positional Isomers | High |
| Resolution of Enantiomers | Low (requires chiral column) |
| Limit of Detection (LOD) | Low (ppm to ppb range) |
| Quantitative Accuracy | High |
| Sample Throughput | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structure elucidation and quantitative analysis. Both ¹H and ¹³C NMR can be used to differentiate between positional isomers of chloropentanoyl chloride due to the different chemical environments of the protons and carbon atoms in each isomer. Quantitative NMR (qNMR) can be employed for accurate determination of the relative amounts of each isomer without the need for chromatographic separation.
Table 2: Predicted ¹³C NMR Chemical Shifts for Chloropentanoyl Chloride Isomers
| Carbon Position | This compound (Predicted δ, ppm) | 5-Chloropentanoyl chloride (Predicted δ, ppm) |
| C1 (C=O) | ~173 | ~173 |
| C2 | ~45 | ~45 |
| C3 | ~28 | ~28 |
| C4 | ~60 | ~32 |
| C5 | ~25 | ~44 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Chiral Chromatography
To determine the enantiomeric purity of this compound, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Both chiral gas chromatography (chiral GC) and chiral high-performance liquid chromatography (chiral HPLC) can be employed.
Table 3: Comparison of Chiral Chromatography Techniques
| Technique | Stationary Phase Example | Mobile Phase | Detection | Key Advantage |
| Chiral GC | Cyclodextrin-based | Inert gas (e.g., He, H₂) | FID, MS | High resolution for volatile compounds |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose) | Normal or reversed-phase solvents | UV, MS | Broad applicability to a wide range of compounds |
Experimental Protocols
GC-MS Protocol for Positional Isomer Analysis
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Mode: Full scan.
-
Quantitative ¹H NMR (qNMR) Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and a known amount of an internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.
Alternative Acylating Agents
For applications demanding exceptionally high isomeric purity, considering alternative acylating agents may be beneficial. While direct replacements for this compound are specific to the desired synthetic outcome, other acylating agents can offer advantages in terms of reduced side reactions and improved purity profiles.[2]
Table 4: Comparison with Alternative Acylating Agents
| Acylating Agent | Potential Advantages | Potential Disadvantages |
| 4-Chloropentanoic acid with a coupling reagent (e.g., DCC, EDC) | Milder reaction conditions, potentially fewer side products. | Stoichiometric amounts of coupling agent and byproducts to be removed. |
| 4-Bromopentanoyl bromide | May offer different reactivity and selectivity in certain reactions. | Potentially more expensive and less stable. |
| Acid Anhydrides (e.g., 4-chloropentanoic anhydride) | Generally less reactive and more selective than acyl chlorides. | May require a catalyst or higher reaction temperatures. |
Visualizing the Workflow
Caption: Experimental workflow for determining the isomeric purity of this compound.
Conclusion
The isomeric purity of this compound is a critical factor for ensuring the desired outcome and purity of subsequent synthetic products. A multi-technique approach, combining the strengths of GC-MS for positional isomer identification, NMR for structural confirmation and quantification, and chiral chromatography for enantiomeric excess determination, provides a comprehensive assessment of purity. For applications requiring the highest level of isomeric purity, exploring alternative acylating agents or purification of the starting material may be necessary. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions regarding the quality and application of this compound in their work.
References
A Comparative Guide to Catalysts in 4-Chloropentanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various catalysts for key reactions involving 4-chloropentanoyl chloride, a versatile building block in organic synthesis. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, selectivity, and overall yield. This document summarizes performance data, presents detailed experimental protocols, and visualizes reaction workflows to aid in catalyst selection for Friedel-Crafts acylation, esterification, and amidation reactions.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aryl ketones. The reaction of this compound with aromatic compounds is typically catalyzed by Lewis acids. A primary challenge in this reaction is the potential for intramolecular cyclization, which can be influenced by the choice of catalyst and reaction conditions.
Catalyst Performance in Friedel-Crafts Acylation
The selection of a Lewis acid catalyst significantly impacts the yield and selectivity of the Friedel-Crafts acylation of this compound. While specific comparative data for this compound is not extensively available in a single study, the following table provides a general comparison based on the performance of these catalysts in similar acylation reactions. Stronger Lewis acids like aluminum chloride are highly reactive but may promote side reactions, whereas milder catalysts like zinc chloride may offer better selectivity at the cost of reaction rate.[1]
| Catalyst | Relative Acidity | Typical Reaction Conditions | Reported Yield (Similar Acylations) | Key Advantages | Limitations |
| Aluminum Chloride (AlCl₃) | Strong | Anhydrous solvent (e.g., DCM, CS₂), 0°C to RT | High | High reactivity, readily available. | Stoichiometric amounts often required, moisture sensitive, can promote side reactions.[2][3] |
| Ferric Chloride (FeCl₃) | Moderate | Anhydrous solvent (e.g., DCM), RT to reflux | Good to High | Less moisture sensitive than AlCl₃, cost-effective. | Can be less reactive than AlCl₃, may require higher temperatures.[1] |
| Zinc Chloride (ZnCl₂) | Mild | Anhydrous solvent, often at higher temperatures | Moderate to Good | Milder conditions, can improve selectivity for sensitive substrates. | Lower reactivity, may require longer reaction times or higher temperatures.[4] |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol provides a general framework for the Friedel-Crafts acylation of an aromatic substrate with this compound using a Lewis acid catalyst.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred Lewis acid suspension, maintaining the temperature at 0°C.
-
After the addition is complete, add the aromatic substrate (1.0-1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C or room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Experimental Workflow: Friedel-Crafts Acylation
Caption: General workflow for Friedel-Crafts acylation.
Esterification
The conversion of this compound to its corresponding esters is a fundamental transformation, often catalyzed by nucleophilic catalysts.
Catalyst Performance in Esterification
4-(Dimethylamino)pyridine (DMAP) and pyridine are commonly employed as catalysts for the esterification of acyl chlorides. DMAP is generally a more potent catalyst than pyridine due to its greater nucleophilicity.
| Catalyst | Type | Typical Reaction Conditions | Reported Yield (Similar Acylations) | Key Advantages | Limitations |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic | Aprotic solvent (e.g., DCM, THF), RT | High (often >90%) | High catalytic activity, mild reaction conditions.[5] | More toxic and expensive than pyridine.[6] |
| Pyridine | Nucleophilic/Base | Aprotic solvent, often requires heating | Moderate to Good | Less expensive, acts as both catalyst and acid scavenger. | Lower catalytic activity than DMAP, may require harsher conditions. |
Experimental Protocol: General Procedure for Catalytic Esterification
This protocol outlines a general method for the esterification of this compound with an alcohol using a nucleophilic catalyst.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Catalyst (e.g., DMAP or pyridine)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 equivalent), triethylamine (1.2 equivalents), and the catalyst (0.1 equivalents of DMAP or 1.2 equivalents of pyridine) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated ammonium chloride solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Signaling Pathway: Catalytic Esterification Mechanism
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
A Comparative Guide to the Reactions of 4-Chloropentanoyl Chloride for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and synthetic routes is paramount for efficiency, yield, and selectivity. This guide provides a mechanistic investigation into the reactions of 4-chloropentanoyl chloride, a bifunctional reagent, and offers an objective comparison with alternative synthetic strategies. The information presented is supported by experimental data to aid in making informed decisions for your research.
Intermolecular Friedel-Crafts Acylation: this compound vs. In Situ Acyl Chloride Generation
A primary application of this compound is in Friedel-Crafts acylation to introduce a 4-chloropentanoyl moiety onto an aromatic ring. A common alternative to using the pre-formed acyl chloride is the in situ generation of the acylating agent from the corresponding carboxylic acid, 5-chlorovaleric acid, using a chlorinating agent like thionyl chloride (SOCl₂).
Below is a comparison of these two methods for the acylation of benzene.
| Parameter | Route 1: this compound | Route 2: 5-Chlorovaleric Acid / SOCl₂ |
| Acylating Agent | This compound | 5-Chlorovaleric Acid & Thionyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |
| Key Transformation | Direct acylation | In situ formation of acyl chloride followed by acylation |
| Typical Yield | ~85-95% | ~80-90% |
| Advantages | - One-step acylation- High reactivity | - Avoids isolation of the acyl chloride- Carboxylic acid is more stable for storage |
| Disadvantages | - this compound is moisture sensitive and corrosive | - Two-step process (in situ formation and acylation)- Thionyl chloride is toxic and corrosive |
Intramolecular Friedel-Crafts Cyclization: A Route to Tetralones
The 4-chloropentanoyl group, once attached to an aromatic ring, can undergo an intramolecular Friedel-Crafts reaction to form a six-membered ring, yielding a tetralone derivative. This cyclization is a key step in the synthesis of various polycyclic compounds. An alternative route to a similar tetralone core involves the Friedel-Crafts acylation of an aromatic ring with succinic anhydride, followed by reduction and subsequent intramolecular cyclization.
Here, we compare the synthesis of α-tetralone.
| Parameter | Route A: Intramolecular Cyclization of γ-Phenylbutyryl Chloride | Route B: Succinic Anhydride and Benzene |
| Starting Materials | γ-Phenylbutyryl Chloride | Succinic Anhydride, Benzene |
| Key Steps | Intramolecular Friedel-Crafts acylation | Intermolecular Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization |
| Overall Yield | 74-91%[1] | 91-96%[2] |
| Advantages | - Fewer linear steps if the precursor is readily available | - High overall yield- Readily available and inexpensive starting materials |
| Disadvantages | - Requires synthesis of the γ-arylbutyryl chloride precursor | - Multi-step synthesis |
Experimental Protocols
Protocol 1: Intermolecular Friedel-Crafts Acylation of Benzene with this compound
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, add a solution of anhydrous benzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Intramolecular Friedel-Crafts Cyclization of γ-Phenylbutyryl Chloride to α-Tetralone
Materials:
-
γ-Phenylbutyryl chloride
-
Anhydrous carbon disulfide (CS₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Benzene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve γ-phenylbutyryl chloride (1.0 equivalent) in anhydrous CS₂.[1]
-
Cool the solution in an ice bath.
-
Add anhydrous AlCl₃ (1.1 equivalents) portion-wise with stirring.[1]
-
After the initial vigorous reaction subsides, warm the mixture to room temperature and then heat to reflux for 1 hour to complete the reaction.[1]
-
Cool the reaction mixture to 0°C and carefully add crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.[1]
-
Steam distill the mixture to remove the CS₂ and isolate the crude α-tetralone.[1]
-
Extract the aqueous distillate with benzene, combine the organic layers, dry over a suitable drying agent, and remove the solvent.[1]
-
Purify the α-tetralone by vacuum distillation, collecting the fraction boiling at 105–107°C/2 mm Hg. The expected yield is between 74% and 91%.[1]
Visualizing Reaction Pathways
To better understand the mechanistic transformations, the following diagrams illustrate the key reaction pathways.
Caption: Intermolecular Friedel-Crafts acylation workflow.
Caption: Comparison of synthetic routes to tetralones.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-Chloropentanoyl Chloride
This guide provides essential safety protocols, operational procedures, and disposal information for the handling of 4-Chloropentanoyl chloride (CAS No. 63480-12-6). The following instructions are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.
This compound is a corrosive chemical that is harmful if swallowed and causes severe skin burns and eye damage.[1] It also reacts with water to liberate toxic hydrogen chloride gas.[2][3] Adherence to the following safety measures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. All personnel must be trained in the proper use and limitations of their protective equipment.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting and conform to European Standard EN166 or OSHA 29 CFR 1910.133.[2] A face shield should be worn over the goggles for maximum protection.[2] Do not wear contact lenses. |
| Skin & Body Protection | Chemical-Resistant Gloves | Use appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Inspect gloves before each use. Change gloves immediately if contamination is suspected. |
| Chemical-Resistant Apron or Lab Coat | Wear a flame-retardant and chemical-resistant lab coat or apron. Ensure it is fully buttoned or fastened. | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and the entire foot to prevent any skin exposure. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when vapors or aerosols are generated or when working outside of a chemical fume hood.[4] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] |
Safe Handling and Storage Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[2][5]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
2. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before introducing the this compound to the work area.
-
Have an appropriate spill kit ready. The absorbent material must be inert and dry (e.g., vermiculite, sand). Do not use water.[2]
3. Handling Procedure:
-
Wear all required PPE as specified in the table above.
-
Dispense the chemical carefully, avoiding splashes and the generation of aerosols.
-
Avoid contact with water, as it reacts to release toxic gas.[2][3] Incompatible materials include strong bases, alcohols, and metals.[2]
4. Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[2][5] The recommended storage temperature is +4°C.[6]
-
Keep the container tightly sealed and store under nitrogen to prevent contact with moisture.[4]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][4][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2][4][5] Seek immediate medical attention. |
Spill and Waste Disposal Plan
1. Spill Response:
-
Evacuate the area immediately and restrict access.
-
Remove all sources of ignition.[5]
-
Ventilate the area of the spill.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[2]
-
Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste.[2]
-
Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[2]
2. Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in a designated, approved hazardous waste disposal plant.[2][4][5]
-
Containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
-
Always comply with local, regional, and national hazardous waste regulations.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
